Pyrazolo[1,5-a]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIJBYYGAEULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of Pyrazolo[1,5-a]pyridine-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide provides a detailed examination of the core structure of a specific derivative, Pyrazolo[1,5-a]pyridine-7-carbonitrile. We will dissect its fundamental architecture, explore the electronic and chemical implications of the 7-carbonitrile substituent, and discuss its synthesis and potential applications in drug discovery. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
The Pyrazolo[1,5-a]pyridine Core: A Fused Heterocyclic System
The foundational structure of Pyrazolo[1,5-a]pyridine is a bicyclic aromatic system resulting from the fusion of a pyrazole ring and a pyridine ring.[1] This fusion creates a planar, rigid scaffold that is a key feature in its interaction with biological targets.[1] The nitrogen atom arrangement is a defining characteristic, with a bridgehead nitrogen atom shared between the two rings.
Numbering and Isomeric Forms
The numbering of the pyrazolo[1,5-a]pyridine ring system is crucial for unambiguous communication of substituent positions. It is important to note that various isomeric forms of pyrazolopyridines exist, each with a unique nitrogen arrangement within the bicyclic structure, which significantly influences their chemical and biological properties.[2]
Core Structure Diagram
Figure 1: Core structure of this compound with numbering.
The 7-Carbonitrile Substituent: Electronic and Steric Influence
The introduction of a carbonitrile (-C≡N) group at the 7-position of the pyrazolo[1,5-a]pyridine core imparts significant changes to the molecule's properties.
Electronic Effects
The carbonitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This has several consequences:
-
Modulation of Ring Electronics: The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack.
-
Dipole Moment: The strong dipole of the C≡N bond contributes significantly to the overall molecular dipole moment, influencing solubility and crystal packing.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction in ligand-receptor binding.
Steric Considerations
The carbonitrile group is linear and relatively small, imposing minimal steric hindrance around the 7-position. This allows for a wider range of potential interactions with biological macromolecules and facilitates further chemical modifications at neighboring positions.
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyridines generally involves the construction of the pyridine ring onto a pre-existing pyrazole core.[1] A common and effective method is the [3+2] cycloaddition reaction.
General Synthesis Workflow
A plausible synthetic route to this compound involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with an appropriate electron-deficient alkene, such as acrylonitrile.[4][5]
Figure 2: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for similar compounds.[4][5]
-
Preparation of the N-Aminopyridinium Salt: To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., CH2Cl2), add O-mesitylenesulfonylhydroxylamine (MSH) at 0 °C.[5] Allow the reaction to proceed to completion, monitored by TLC. The resulting pyridinium salt is typically used without further purification.
-
Cycloaddition Reaction: In a reaction vessel, combine the N-aminopyridinium salt, acrylonitrile (as the electron-deficient alkene), an oxidizing agent such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP).[4][5]
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress using TLC. Upon completion, the reaction is typically quenched with water and extracted with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄N₄ | Based on the core structure. |
| Molecular Weight | ~156.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small aromatic heterocyclic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | The polar nitrile group and aromatic rings suggest this solubility profile. |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. | Protons on the pyridine and pyrazole rings will appear in the aromatic region. Specific shifts will be influenced by the electron-withdrawing nitrile group.[5] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The nitrile carbon will appear around δ 115-120 ppm. | Characteristic chemical shifts for the carbon atoms in the heterocyclic rings and the carbonitrile group.[5] |
| IR Spectroscopy | A sharp C≡N stretching band around 2220-2240 cm⁻¹. | A characteristic absorption for the nitrile functional group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular identity of the compound. |
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine and the broader pyrazolopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They have been investigated as:
-
Kinase Inhibitors: Many derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.[2][6] The rigid, planar structure of the core allows it to fit into the ATP-binding pocket of many kinases.
-
Anticancer Agents: Several pyrazolopyridine and pyrazolopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory and Antiviral Agents: The scaffold has also been explored for its potential in treating inflammatory diseases and viral infections.[2]
The 7-carbonitrile group can play a crucial role in the pharmacological activity by participating in key hydrogen bonding interactions with target proteins and by modulating the overall electronic properties of the molecule to enhance binding affinity and selectivity.
Conclusion
This compound represents a synthetically accessible and medicinally relevant heterocyclic compound. Its core structure, characterized by a fused pyrazole and pyridine ring system, provides a rigid and planar scaffold amenable to further functionalization. The presence of the electron-withdrawing carbonitrile group at the 7-position significantly influences its electronic properties and potential for biological interactions. The synthetic accessibility and the proven track record of the broader pyrazolopyridine family in drug discovery make this compound a compelling starting point for the development of novel therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.
References
- Georgiou, M., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- Moszczyński-Pętkowski, R., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
- Wang, J., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Organic Letters.
- El-Gazzar, A. B. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society.
- Hassan, A. S., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Gomez, G. E., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Patel, R. V., et al. (2022). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of Heterocyclic Chemistry.
- PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine.
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- ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
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The Pyrazolo[1,5-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, imparts unique electronic properties and a remarkable ability to engage in diverse biological interactions. This has led to its classification as a "privileged scaffold" – a molecular framework that is recurrently found in potent and selective bioactive compounds. From their early investigation as purine analogues to their current prominence as kinase inhibitors in oncology, the journey of pyrazolo[1,5-a]pyridines is a testament to the continuous evolution of synthetic organic chemistry and the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic system, tracing its origins and the key synthetic innovations that have shaped its trajectory.
The Genesis: Early Explorations into Fused Pyridine Systems
While some reviews allude to an earlier report in 1948, the first detailed and unambiguous synthesis of the pyrazolo[1,5-a]pyridine ring system is credited to J. D. Bower and G. R. Ramage in their 1957 publication in the Journal of the Chemical Society.[1] Their work was part of a broader investigation into "polyazaindenes," and their approach laid the foundational chemistry for what would become a cornerstone in the synthesis of this scaffold.
The seminal work by Bower and Ramage involved the cyclization of quaternary salts of 1,2-diaminopyridine. Specifically, they demonstrated that the treatment of 1,2-diaminopyridinium iodide with polyphosphoric acid (PPA) at elevated temperatures led to the formation of the parent pyrazolo[1,5-a]pyridine. This transformation, while modest in yield by modern standards, was a crucial proof-of-concept that opened the door to this new class of heterocycles.
The Evolution of a Synthetic Mainstay: The [3+2] Cycloaddition of N-Aminopyridinium Ylides
The most significant and versatile method for the synthesis of pyrazolo[1,5-a]pyridines, which has been the subject of extensive development and refinement, is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with various dipolarophiles. This approach offers a high degree of flexibility in introducing a wide range of substituents onto the heterocyclic core.
The Fundamental Principle: Harnessing the Reactivity of Pyridinium Ylides
The core of this strategy lies in the generation of a 1,3-dipole from an N-aminopyridinium salt. Treatment of an N-aminopyridinium salt with a base results in the formation of an N-iminopyridinium ylide. This ylide can then react with a suitable dipolarophile, such as an alkyne or an alkene, in a concerted or stepwise [3+2] cycloaddition to furnish the pyrazolo[1,5-a]pyridine skeleton.
Caption: General schematic of the [3+2] cycloaddition pathway.
Modern Refinements and Methodologies
Over the decades, this fundamental reaction has been significantly improved to enhance yields, regioselectivity, and substrate scope. These advancements have been pivotal in enabling the synthesis of complex pyrazolo[1,5-a]pyridine derivatives for drug discovery programs.
Table 1: Comparison of Key Synthetic Methodologies for Pyrazolo[1,5-a]pyridines
| Methodology | Key Features | Advantages | Limitations |
| Classical [3+2] Cycloaddition | Base-mediated generation of N-iminopyridinium ylide followed by reaction with alkynes or alkenes. | Well-established, versatile for a range of substituents. | Often requires elevated temperatures, potential for side reactions. |
| Oxidative [3+2] Cycloaddition | Metal-free reaction of N-aminopyridines with α,β-unsaturated carbonyls or olefins at room temperature.[2] | Mild reaction conditions, avoids the need for pre-functionalized alkynes. | May require an oxidizing agent. |
| TEMPO-Mediated Annulation | Utilizes TEMPO as both a Lewis acid and an oxidant in a [3+2] annulation-aromatization sequence.[3] | High regioselectivity, good to excellent yields, broad substrate scope. | TEMPO can be expensive for large-scale synthesis. |
| Cross-Dehydrogenative Coupling (CDC) | Acetic acid and molecular oxygen promoted coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. | Catalyst-free, high atom economy, environmentally friendly. | Substrate scope may be limited to specific dicarbonyl compounds. |
Exemplary Experimental Protocols
To provide a practical understanding of the synthesis of the pyrazolo[1,5-a]pyridine core, the following are representative, detailed experimental protocols for key synthetic transformations.
Protocol 1: Classical [3+2] Cycloaddition of an N-Aminopyridinium Ylide with an Alkyne
This protocol is a generalized representation of the classical approach to synthesizing pyrazolo[1,5-a]pyridines.
Step 1: Synthesis of the N-Aminopyridinium Salt
-
To a solution of the desired pyridine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting precipitate, the N-aminopyridinium mesitylenesulfonate salt, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: [3+2] Cycloaddition
-
To a suspension of the N-aminopyridinium salt (1.0 eq) and the alkyne dipolarophile (1.2 eq) in a suitable solvent (e.g., toluene or DMF), add a base (e.g., potassium carbonate or triethylamine) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
Caption: Workflow for the classical [3+2] cycloaddition.
Protocol 2: TEMPO-Mediated Oxidative Annulation
This protocol exemplifies a modern, efficient approach to the synthesis of pyrazolo[1,5-a]pyridines.[3]
-
To a reaction vessel charged with the N-aminopyridine (1.0 eq), add the α,β-unsaturated compound (1.2 eq), TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (0.2 eq), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine.
The Enduring Legacy and Future Directions
The discovery and subsequent development of synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have had a profound impact on medicinal chemistry. The versatility of the [3+2] cycloaddition and other modern synthetic methodologies has allowed for the creation of vast libraries of analogues, leading to the discovery of numerous potent and selective inhibitors of various biological targets, particularly protein kinases.[4]
The ongoing exploration of new synthetic strategies continues to expand the chemical space accessible around the pyrazolo[1,5-a]pyridine core. The development of more sustainable and atom-economical methods will undoubtedly facilitate the synthesis of even more complex and diverse derivatives. As our understanding of the biological roles of various targets deepens, the pyrazolo[1,5-a]pyridine scaffold is poised to remain a central and privileged structure in the design and development of the next generation of therapeutic agents.
References
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Bower, J. D. & Ramage, G. R. (1957). Heterocyclic systems related to pyrrocoline. Part II. The preparation of polyazaindenes by dehydrogenative cyclisations. Journal of the Chemical Society (Resumed), 4506-4510. [Link]
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Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35, 1551-1556. [Link]
-
Li, Y., et al. (2022). A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds. Organic Letters, 24(7), 1536-1541. [Link]
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Bar-Ness, G. D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 348-352. [Link]
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Bower, J. D. (1957). Heterocyclic systems related to pyrrocoline. Part III. The ultraviolet absorption of some polyazaindenes. Journal of the Chemical Society (Resumed), 4510-4513. [Link]
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The Pyrazolo[1,5-a]pyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, has solidified its status as one such "privileged scaffold." Its unique three-dimensional structure, coupled with its tunable electronic properties, offers a versatile platform for designing compounds with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyridine core, delving into its synthesis, diverse pharmacological applications, and the underlying mechanisms of action that make it a focal point in contemporary drug discovery.
The significance of this scaffold is underscored by its presence in several clinically successful drugs and numerous candidates in various stages of clinical development.[1][2] Its ability to interact with a wide array of biological targets, including kinases, enzymes, and receptors, has propelled its exploration in oncology, inflammatory diseases, infectious diseases, and disorders of the central nervous system. This document will serve as a detailed resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core
The synthetic accessibility of the pyrazolo[1,5-a]pyridine nucleus is a key factor driving its widespread use in drug discovery. Various synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties.[3][4]
General Synthesis Workflow
A prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the condensation of a 3-amino-pyrazole derivative with a β-dicarbonyl compound or its equivalent. This approach offers a high degree of flexibility in substituent placement.
Caption: General synthetic scheme for the pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol details a common method for the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine derivative.[5]
Method A: From Sodium Salt and Heterocyclic Amines
-
Reaction Setup: In a round-bottom flask, combine the sodium salt of a suitable β-enaminone (10 mmol) and the appropriate 3-aminopyrazole derivative (10 mmol).
-
Solvent Addition: Add a solution of piperidinium acetate (prepared from 2.5 ml piperidine, 5 ml water, and 2 ml acetic acid).
-
Heating: Heat the mixture under reflux for 15 minutes.
-
Acidification: While boiling, add acetic acid (1.5 ml) to the reaction mixture.
-
Isolation: Cool the mixture. The resulting solid product is collected by filtration.
-
Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.[5]
Method B: From Enaminone and Heterocyclic Amines
-
Reaction Mixture: Combine the β-enaminone (10 mmol), the appropriate 3-aminopyrazole (10 mmol), and ammonium acetate (10 mmol) in acetic acid (20 ml).
-
Reflux: Heat the mixture under reflux for 4 hours.
-
Isolation and Purification: Cool the reaction mixture. Collect the resulting solid by filtration and recrystallize from a suitable solvent to obtain the final product.[5]
Biological Significance and Therapeutic Applications
The pyrazolo[1,5-a]pyridine scaffold exhibits a wide spectrum of biological activities, making it a valuable asset in the development of treatments for various diseases.[6]
Anticancer Activity: Targeting Kinase Signaling
A significant area of application for pyrazolo[1,5-a]pyridine derivatives is in oncology, primarily as protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Pyrazolo[1,5-a]pyridines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.[3]
Caption: Pyrazolo[1,5-a]pyridine-based kinase inhibitors block downstream signaling.
Notable Examples and Efficacy:
A number of pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibition of various kinases implicated in cancer progression.[1][8]
| Compound Class | Target Kinase(s) | IC50 Values | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2 | 0.09 µM | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TRKA | 0.1 nM, 0.2 nM | [1] |
| Pyrazolo[3,4-b]pyridine Analogues | PC-3 (prostate cancer cell line) | 4.8 ± 0.9 µM | [9] |
| Pyrazolo[3,4-b]pyridine Analogues | MCF-7 (breast cancer cell line) | 3.2 ± 1.1 µM | [9] |
Clinically Approved Drugs:
The therapeutic potential of this scaffold is exemplified by drugs like Larotrectinib and Entrectinib , which, although containing a pyrazolo[1,5-a]pyrimidine-like core, have demonstrated significant efficacy as TRK inhibitors in the treatment of various solid tumors.[1]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolo[1,5-a]pyridine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[4][10]
Mechanism of Action:
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[2]
Reported Anti-inflammatory Activity:
Several pyrazolo[1,5-a]quinazoline derivatives, a closely related scaffold, have shown significant anti-inflammatory activity.[4][10]
| Compound Class | Assay | IC50 Values | Reference |
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB inhibition | 4.8-30.1 µM | [4][10] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel pyrazolo[1,5-a]pyridine derivatives, robust and reproducible biological assays are essential.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.[5]
-
Reaction Preparation: In a 384-well plate, add 1 µl of the test compound (or 5% DMSO as a control).
-
Enzyme Addition: Add 2 µl of the kinase enzyme solution.
-
Substrate/ATP Mix: Add 2 µl of a mixture containing the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence signal. The signal intensity is proportional to the amount of ADP produced, which is inversely related to the inhibitory activity of the compound.[5]
In Vitro Anti-inflammatory Assay: LPS-Induced TNF-α Release
This protocol describes a method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated immune cells.[2][11]
Caption: Workflow for assessing anti-inflammatory activity.
-
Cell Culture: Culture human monocyte-derived macrophages in a suitable medium.[11]
-
Cell Stimulation: Treat the cells with a moderate dose of LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of the test compound.[11]
-
Incubation: Incubate the cells for 24 hours to allow for cytokine production.[11]
-
Supernatant Collection: After incubation, centrifuge the cell plates and collect the supernatant.[11]
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-only control.
Clinical Significance and Future Perspectives
The successful translation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors into clinically approved drugs highlights the immense potential of this scaffold.[1] The ability to selectively target kinases that are aberrantly activated in cancer has ushered in a new era of personalized medicine.
The ongoing exploration of pyrazolo[1,5-a]pyridine derivatives in other therapeutic areas, such as inflammation and neurodegenerative diseases, suggests that the full potential of this versatile nucleus is yet to be realized. Future research will likely focus on:
-
Scaffold Diversification: Exploring novel synthetic methodologies to access a wider range of structurally diverse pyrazolo[1,5-a]pyridine derivatives.
-
Target Identification: Identifying new biological targets for this privileged scaffold through advanced screening techniques.
-
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[12]
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery
Foreword: The Enduring Appeal of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit the ability to bind to multiple, diverse biological targets. The pyrazolo[1,5-a]pyridine core is a prominent member of this class. Its rigid, bicyclic nature, coupled with the tunable electronic properties of its nitrogen atoms, provides a versatile template for the design of potent and selective therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) that govern the biological activity of pyrazolo[1,5-a]pyridine analogs. By delving into the causality behind experimental choices and providing validated protocols, we endeavor to equip our readers with the knowledge to rationally design the next generation of therapeutics based on this remarkable scaffold.
The Pyrazolo[1,5-a]pyridine Core: Structural Features and Synthetic Versatility
The pyrazolo[1,5-a]pyridine system is a fused heterocyclic ring composed of a pyrazole and a pyridine ring. This arrangement results in a planar structure with a unique distribution of electron density, making it an excellent starting point for interactions with a variety of biological macromolecules. The numbering of the pyrazolo[1,5-a]pyridine ring system is crucial for understanding and discussing SAR, as different positions on the scaffold offer distinct vectors for chemical modification.
The synthetic accessibility of the pyrazolo[1,5-a]pyridine core is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed, allowing for the introduction of diverse functional groups at nearly every position of the bicyclic system.[1]
General Synthetic Strategies
One of the most common and versatile methods for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between N-aminopyridinium ylides and suitable dipolarophiles such as alkenes or alkynes.[2][3] This approach allows for the convergent assembly of the core structure with a high degree of control over the substitution pattern.
Another powerful strategy involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[2][3] This method is often promoted by acetic acid and molecular oxygen, offering an environmentally friendly and atom-economical route to highly functionalized pyrazolo[1,5-a]pyridines.[2]
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in introducing a wide array of functional groups, thereby expanding the chemical space accessible for SAR studies.[4]
Experimental Protocol: A Representative Synthesis of a Pyrazolo[1,5-a]pyridine Analog
The following protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyridine derivative via a [3+2] cycloaddition, a commonly employed method that offers significant flexibility.
Step 1: Formation of the N-Aminopyridinium Ylide.
-
To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the N-aminopyridinium salt by thin-layer chromatography (TLC).
-
Upon completion, the salt can often be precipitated with diethyl ether and collected by filtration.
-
To generate the ylide, the N-aminopyridinium salt is treated with a base, such as potassium carbonate or triethylamine, in a solvent like dichloromethane or acetonitrile.
Step 2: [3+2] Cycloaddition.
-
To the in situ generated N-aminopyridinium ylide, add the desired alkyne or alkene dipolarophile (1.2 eq).
-
The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine analog.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the integrity of the data generated in subsequent biological assays.
SAR of Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
A significant body of research on pyrazolo[1,5-a]pyridine analogs has focused on their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[4][5] The pyrazolo[1,5-a]pyridine scaffold serves as an excellent ATP-mimetic, capable of forming crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[4][6]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are attractive targets for cancer therapy.[6] Several approved and clinical-stage Trk inhibitors, such as larotrectinib and entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting the potential of the closely related pyrazolo[1,5-a]pyridine scaffold in this area.[6]
Key SAR Insights for Trk Inhibition:
-
Hinge Binding: The pyrazolo[1,5-a]pyridine core is essential for forming a hydrogen bond with the backbone of the hinge region, typically with a methionine residue (Met592 in TrkA).[6]
-
Substitutions at the 3-position: The introduction of small hydrophobic groups at this position can significantly enhance binding to the ATP pocket.[4] For example, a carboxamide group at the 3-position has been shown to be beneficial for Trk inhibition.[6]
-
Substitutions at the 2-position: An amino group at this position is often crucial for potent Trk inhibition.[6]
-
Solvent-Front Interactions: Larger substituents can be introduced at other positions to interact with the solvent-exposed region of the kinase, which can improve selectivity and pharmacokinetic properties. The addition of a morpholine group, for instance, has been shown to reduce off-target effects.[6]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 plays a critical role in the regulation of transcription and is an emerging target for cancer therapy.[7] Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent CDK9 inhibitors, and SAR studies have provided valuable insights for the design of selective inhibitors.[7]
Key SAR Insights for CDK9 Inhibition:
-
Starting from the multi-kinase inhibitor PIK-75, which has a pyrazolo[1,5-a]pyrimidine core and potent CDK9 activity, researchers have explored modifications to improve selectivity.[7]
-
Systematic exploration of the substitution pattern on the pyrazolo[1,5-a]pyrimidine nucleus led to the identification of lead compounds with greater selectivity for CDK9 over other kinases like PI3Kα.[7]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently activated in cancer, making it a key target for drug development. Pyrazolo[1,5-a]pyridine derivatives have been investigated as PI3K inhibitors, with some showing selectivity for the p110α isoform.[8][9]
Key SAR Insights for PI3Kα Inhibition:
-
Phenyl Ring Substitution: A 2,5-disubstitution pattern on a phenyl ring attached to the pyrazolo[1,5-a]pyridine core was found to be important for PI3K activity.[8]
-
Hydrazone Moiety: Modifications to the hydrazone nitrogen and replacement of the sulfonyl group generally led to a loss of p110α selectivity, with the exception of an N-hydroxyethyl analog.[8] This analog demonstrated good in vitro and in vivo activity.[8][9]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
Internal tandem duplication mutations in FLT3 (FLT3-ITD) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective FLT3-ITD inhibitors.[10]
Key SAR Insights for FLT3-ITD Inhibition:
-
Optimization of a screening hit led to the discovery of compounds with IC50 values in the sub-nanomolar range against FLT3-ITD.[10]
-
Importantly, some of these compounds were also active against quizartinib-resistant FLT3 mutations, such as D835Y.[10]
| Target Kinase | Key Structural Features | Representative IC50 Values | Reference |
| TrkA | Pyrazolo[1,5-a]pyrimidine core, 2-amino group, 3-carboxamide | >0.02 nM | [6] |
| CDK9 | Pyrazolo[1,5-a]pyrimidine nucleus | Potent inhibition, specific values not provided in abstract | [7] |
| PI3Kα | Pyrazolo[1,5-a]pyridine core, 2,5-disubstituted phenyl ring | 0.9 nM (for compound 5x) | [9] |
| FLT3-ITD | Pyrazolo[1,5-a]pyrimidine core | 0.4 nM (for compounds 17 and 19) | [10] |
Pyrazolo[1,5-a]pyridines in Other Therapeutic Areas
The therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold extends beyond oncology. Researchers have explored its utility in treating infectious diseases and modulating other important biological pathways.
Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics.[11] Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising new class of anti-Mycobacterium tuberculosis (Mtb) agents.[11]
Key SAR Insights for Antitubercular Activity:
-
These compounds exhibit potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with MIC values in the nanomolar range.[11]
-
A representative compound, 5k, demonstrated significant efficacy in a mouse model of Mtb infection.[11]
Another series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones has also been investigated for antitubercular activity.[12][13]
Key SAR Insights for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Antituberculars:
-
Exploration of this scaffold led to analogs with substantial improvements in antitubercular activity and low cytotoxicity.[12][13]
-
Interestingly, the mechanism of action was found to be distinct from other known antitubercular agents that share a similar core structure.[12][13]
Aryl Hydrocarbon Receptor (AHR) Antagonists
The AHR is a ligand-dependent transcription factor involved in immune regulation and has emerged as a promising target in cancer immunology.[14] Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as novel AHR antagonists.[14]
Key SAR Insights for AHR Antagonism:
-
Systematic optimization of an initial hit compound (IC50 = 650 nM) led to a potent AHR antagonist with an IC50 of 31 nM.[14]
-
This work provides a new starting point for the development of AHR-targeted therapies.[14]
Visualizing SAR: A Graphviz Representation
To better illustrate the key SAR principles for pyrazolo[1,5-a]pyridine analogs as kinase inhibitors, the following diagram highlights the core scaffold and the general impact of substitutions at different positions.
Caption: General SAR trends for pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the pyrazolo[1,5-a]pyridine scaffold for the diagram to render correctly.
Experimental Workflow for SAR Studies
A robust and self-validating workflow is essential for conducting meaningful SAR studies. The following diagram illustrates a typical workflow for the discovery and optimization of pyrazolo[1,5-a]pyridine analogs.
Caption: A typical workflow for the SAR-driven optimization of pyrazolo[1,5-a]pyridine analogs.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents across a range of diseases. The extensive SAR studies conducted to date have provided a solid foundation for the rational design of potent and selective inhibitors of various biological targets, particularly protein kinases. Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: As our understanding of the kinome deepens, there will be a continued emphasis on designing inhibitors with exquisite selectivity to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: The development of analogs that are active against drug-resistant mutants of key targets, such as FLT3 and Trk kinases, will be a critical area of investigation.
-
Exploring New Biological Space: While the focus has been heavily on kinase inhibition, the diverse biological activities of pyrazolo[1,5-a]pyridine derivatives suggest that this scaffold has the potential to modulate other target classes as well.
-
Advanced Synthetic Methodologies: The development of novel and efficient synthetic methods will continue to be important for accessing new chemical space and enabling the rapid generation of analog libraries for SAR studies.
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The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This versatility has led to the discovery of numerous pyrazolo[1,5-a]pyridine derivatives with a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across multiple disease areas.[1][2] This guide provides a comprehensive overview of the key therapeutic targets for pyrazolo[1,5-a]pyridine compounds, delving into the underlying mechanisms of action and presenting robust experimental workflows for their investigation.
Section 1: Oncology - Targeting Aberrant Cell Signaling
Cancer is a primary focus for the therapeutic application of pyrazolo[1,5-a]pyridine derivatives, largely due to their potent inhibitory activity against various protein kinases that are critical regulators of cellular signaling pathways frequently disrupted in cancers.[2][3]
Tropomyosin Receptor Kinases (Trks): A Prominent Target in Solid Tumors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that play a vital role in cellular signaling.[4] Their aberrant activation, often through gene fusions, is a key oncogenic driver in a variety of solid tumors. Consequently, Trk inhibitors have garnered significant attention as a promising therapeutic strategy.[4] The pyrazolo[1,5-a]pyrimidine nucleus is a core structural feature of two of the three marketed drugs for NTRK fusion cancers, highlighting the importance of this scaffold in Trk inhibitor design.[4]
The pyrazolo[1,5-a]pyridine moiety typically forms a crucial hinge interaction with the Met592 residue in the ATP-binding pocket of the kinase, which is essential for binding affinity.[4] Structural modifications around this core can enhance potency and selectivity. For instance, the addition of a morpholine group can improve selectivity by minimizing off-target effects.[4]
| Compound Reference | Target | IC50 (nM) | Cell-based IC50 (nM) |
| Compound 20/21 (modified) | NTRK | >0.02 | - |
| Compound 23 | TRKA (KM12 cells) | - | 0.1 |
| Compound 24 | TRKA (KM12 cells) | - | 0.2 |
Data synthesized from a review on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors.[4]
Phosphoinositide 3-Kinases (PI3Ks): Key Regulators of Cell Growth and Survival
The PI3K signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Its hyperactivation is one of the most common events in human cancers, making PI3K isoforms attractive therapeutic targets. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective inhibitors of PI3K isoforms.[5]
One notable example is a series of pyrazolo[1,5-a]pyridines that demonstrate high selectivity for the p110α isoform of PI3K.[5] A lead compound from this series, compound 5x, exhibited a p110α IC50 of 0.9 nM and effectively inhibited the phosphorylation of Akt/PKB, a downstream marker of PI3K activity.[5] Furthermore, this compound demonstrated in vivo activity in a human xenograft model.[5] More recently, dual inhibitors of PI3Kγ and PI3Kδ have been developed from a pyrazolopyridine scaffold as a novel strategy for cancer immunotherapy.[6]
Figure 1. A streamlined workflow for the preclinical evaluation of a novel pyrazolo[1,5-a]pyridine PI3K inhibitor.
Other Kinase Targets in Oncology
The versatility of the pyrazolo[1,5-a]pyridine scaffold has enabled the development of inhibitors against a range of other kinases implicated in cancer, including:
-
Cyclin-Dependent Kinases (CDKs): CDK2 inhibitors based on a pyrazole and pyrazolo[1,5-a]pyrimidine scaffold have been designed with apoptotic activity.[1]
-
EGFR, B-Raf, and MEK: Pyrazolo[1,5-a]pyrimidines have shown promise as both ATP-competitive and allosteric inhibitors of kinases in the MAPK pathway, which is particularly relevant in melanoma and non-small cell lung cancer.[2][3]
-
Casein Kinase 2 (CK2), DRAK1, and Pim-1: These kinases are also among the targets for which pyrazolo[1,5-a]pyrimidine inhibitors have been developed.[2]
Section 2: Inflammation - Modulating the Immune Response
Chronic inflammation is a contributing factor to a multitude of diseases. Pyrazolo[1,5-a]pyridine and related scaffolds have demonstrated significant anti-inflammatory activity, primarily through the inhibition of mitogen-activated protein kinases (MAPKs) and phosphodiesterases (PDEs).
Mitogen-Activated Protein Kinases (MAPKs)
A screen of pyrazolo[1,5-a]quinazoline derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several compounds with anti-inflammatory properties.[7] Further investigation suggested that these compounds may act as ligands for MAPKs, including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3).[7][8] Molecular modeling and binding affinity studies confirmed that these compounds could effectively bind to JNK1, JNK2, and JNK3.[7][8]
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in inflammatory pathways.[9] Ibudilast, a nonselective PDE inhibitor with a pyrazolo[1,5-a]pyridine core, is used clinically to treat asthma.[10] Efforts to develop more selective inhibitors have led to the synthesis of pyrazolo[1,5-a]pyridine derivatives with potent PDE3 and PDE4 inhibitory activity.[10] PDE4, in particular, is a well-validated target for inflammatory diseases.
-
Cell Culture: Culture human monocytic cells (e.g., THP-1Blue) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of the test pyrazolo[1,5-a]pyridine compounds for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
NF-κB Activity Measurement: Quantify NF-κB activation using a suitable reporter gene assay (e.g., SEAP reporter assay for THP-1Blue cells).
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration at which 50% of the LPS-induced NF-κB activity is inhibited.
Section 3: Infectious Diseases - A New Frontier Against Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[11] A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized, demonstrating excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains.[11][12][13]
Several of these compounds exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against the H37Rv strain and clinically isolated MDR-TB strains.[11] One promising compound significantly reduced the bacterial burden in a mouse model of Mtb infection, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[11][12]
| Compound Type | Mtb Strain | MIC Range (µg/mL) |
| Substituted diphenyl and heterodiaryl PPAs | H37Rv (drug-susceptible) | < 0.002–0.381 |
| Substituted diphenyl and heterodiaryl PPAs | INH-resistant (rINH) | < 0.002–0.465 |
| Substituted diphenyl and heterodiaryl PPAs | RMP-resistant (rRMP) | < 0.002–0.004 |
Data from a study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antituberculosis agents.[12]
Section 4: Central Nervous System - Modulating GABA-A Receptors
The pyrazolo[1,5-a]pyridine scaffold has also been explored for its effects on the central nervous system, particularly as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[14] While some pyrazolo[1,5-a]pyrimidines have been investigated as specific anxiolytic agents, their interaction with the benzodiazepine binding site on the GABA-A receptor appears to be complex and distinct from classical benzodiazepines.[15]
Receptor binding studies with a radiolabeled pyrazolo[1,5-a]pyrimidine revealed a low-affinity binding site, separate from that of benzodiazepines.[15] Behavioral studies in animal models of anxiety have produced conflicting results.[15] However, the related pyrazolo[1,5-c]quinazoline and pyrazolo[1,5-a]quinazoline scaffolds have shown clear binding activity at the benzodiazepine receptor, suggesting that further exploration of the pyrazolo[1,5-a]pyridine core in this area is warranted.[14][16]
Figure 2. Simplified diagram of GABA-A receptor modulation, a potential mechanism for the CNS effects of pyrazolo[1,5-a]pyridine compounds.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its proven success in targeting protein kinases for cancer therapy, coupled with its demonstrated potential in inflammation, infectious diseases, and neuroscience, underscores its significance in modern drug discovery. The continued exploration of this privileged core, through innovative synthetic strategies and rigorous biological evaluation, promises to yield a new generation of medicines to address unmet medical needs.
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(7), 1613. [Link]
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Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7268. [Link]
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Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 513-518. [Link]
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Singh, S., & Singh, P. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]
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Gogonas, I., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
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Hylton, K., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 5-10. [Link]
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Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]
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Yokoyama, N., et al. (1985). Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. Journal of Medicinal Chemistry, 28(7), 891-895. [Link]
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Singh, S., & Singh, P. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]
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Colotta, V., et al. (1996). Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand. Journal of Medicinal Chemistry, 39(15), 2915-2922. [Link]
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Manetti, F., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
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Kelly, B., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3292-3296. [Link]
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An In-depth Technical Guide to the Tautomeric Forms of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffolds
Foreword: The Dynamic Nature of a Privileged Scaffold
To the researchers, scientists, and drug development professionals who engage with the pyrazolo[1,5-a]pyrimidine core, this guide offers a deep dive into a fundamental, yet often overlooked, aspect of its chemistry: the tautomerism of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. This structural motif is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Understanding the dynamic equilibrium of its tautomeric forms is not merely an academic exercise; it is critical for rational drug design, interpreting structure-activity relationships (SAR), and predicting metabolic fate. Different tautomers can present distinct pharmacophores, leading to varied interactions with biological targets.[2][3] This guide synthesizes field-proven insights with established analytical principles to provide a comprehensive technical overview of the tautomeric landscape of this vital scaffold.
The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core: A Landscape of Tautomeric Possibilities
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in several tautomeric forms, with three being the most plausible: the 7-oxo (amide), the 7-hydroxy (enol), and a third zwitterionic or alternative protonated form. The equilibrium between these forms is a delicate balance of electronic, steric, and environmental factors.
A seminal study in the field provided definitive evidence for the predominant tautomer in the solid state.[2][3] Through single-crystal X-ray diffraction, the 7-oxo form was confirmed as the dominant structure in the crystalline state.[2][3] The measured C=O bond length of 1.23 ± 0.01 Å is consistent with a ketone/amide carbonyl group and significantly different from the expected aromatic C–O bond length of approximately 1.36 Å for a phenolic compound.[2][3]
Caption: Plausible tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.
While the solid-state structure provides a crucial anchor, the tautomeric landscape in solution is more complex and dynamic. The equilibrium can be influenced by:
-
Solvent Polarity and Hydrogen Bonding Capacity: Polar protic solvents can stabilize the more polar 7-oxo form through hydrogen bonding, while non-polar aprotic solvents may favor the less polar 7-hydroxy form.
-
Substituent Effects: The electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine ring can significantly alter the relative stability of the tautomers. Electron-donating groups may favor the 7-hydroxy form by increasing the electron density of the ring, while electron-withdrawing groups may favor the 7-oxo form.
-
pH: The acidity or basicity of the medium will influence the protonation state of the molecule, thereby shifting the tautomeric equilibrium.
-
Temperature: Changes in temperature can alter the equilibrium constant of the tautomerization process.
Experimental and Computational Approaches to Tautomer Elucidation
A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Synthesis of Tautomerically Locked Analogues
A powerful strategy to deconvolute the properties of individual tautomers is the synthesis of "locked" analogues where the mobile proton is replaced by a group that cannot tautomerize, such as a methyl group.
-
O-Methylation: Treatment with a methylating agent under conditions favoring O-alkylation (e.g., diazomethane or methyl iodide with a silver salt) can yield the 7-methoxy derivative, which is a locked analogue of the 7-hydroxy tautomer.
-
N-Methylation: N-methylation at the N4 position can lock the molecule in the 7-oxo form.
The distinct spectroscopic signatures of these locked analogues provide invaluable references for identifying the corresponding tautomers in an equilibrium mixture. For instance, the loss of antitubercular activity in O-methylated and N-methylated analogues of a pyrazolo[1,5-a]pyrimidin-7(4H)-one hit compound highlighted the critical role of the specific tautomeric form and its hydrogen bonding capabilities for biological function.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shifts of the protons, particularly the N-H and O-H protons (if observable), and the protons on the pyrimidine ring, are sensitive to the tautomeric form. In the 7-oxo form, a signal for the N4-H proton is expected, while the 7-hydroxy form would exhibit an O-H signal. The chemical shifts of the C5-H and C6-H protons will also differ between the two forms due to changes in electron density and aromaticity.
-
¹³C NMR: The chemical shift of the C7 carbon is a key indicator. In the 7-oxo form, this carbon will have a chemical shift characteristic of a carbonyl group (typically >160 ppm), whereas in the 7-hydroxy form, it will be in the aromatic region (typically 140-160 ppm).
-
Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC and HMBC can be used to unambiguously assign the proton and carbon signals for each tautomer present in solution. Nuclear Overhauser Effect (NOE) experiments can provide spatial information to further confirm the structure of the dominant tautomer.
UV-Vis Spectroscopy: The electronic transitions of the different tautomers will result in distinct absorption spectra. The 7-hydroxy form, with its extended aromatic system, is expected to have a different λmax compared to the cross-conjugated 7-oxo form. By comparing the spectrum of a sample with those of the locked O- and N-methylated analogues, the relative populations of the tautomers can be estimated.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable complementary tool for studying tautomerism. By calculating the relative energies of the different tautomeric forms in the gas phase and in various solvents (using implicit or explicit solvent models), the most stable tautomer under different conditions can be predicted. These calculations can also predict spectroscopic properties such as NMR chemical shifts, which can then be compared with experimental data for validation.
Caption: Experimental and computational workflow for the elucidation of tautomeric forms.
Methodologies and Protocols
General Synthesis of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold
The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[2][3]
Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Reactants:
-
3-Aminopyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Solvent: Acetic acid or a high-boiling point solvent like toluene.
-
-
Procedure: a. Dissolve the 3-aminopyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add the ethyl acetoacetate to the solution. c. Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: a. Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. b. Obtain a high-resolution mass spectrum to confirm the elemental composition.
NMR Analysis of Tautomeric Equilibrium
Protocol: ¹H NMR Analysis in Different Solvents
-
Sample Preparation: a. Prepare solutions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one at a concentration of approximately 5-10 mg/mL in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: a. Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). b. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: a. Identify the signals corresponding to each tautomer. The presence of two sets of signals for the pyrimidine ring protons (C5-H and C6-H) indicates the presence of a tautomeric mixture. b. Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will give the tautomeric ratio in that specific solvent.
Table 1: Expected NMR Chemical Shift Ranges for Tautomers
| Tautomer | C7 Chemical Shift (ppm) | Proton Signals of Note |
| 7-Oxo | > 160 | N4-H (broad, downfield) |
| 7-Hydroxy | 140 - 160 | O-H (broad, may exchange) |
Implications for Drug Discovery and Development
The tautomeric state of a pyrazolo[1,5-a]pyrimidin-7(4H)-one can have profound implications for its biological activity. As different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, they can bind to the same biological target with different affinities or even interact with completely different targets.
For example, the 7-oxo form presents a hydrogen bond donor (N4-H) and a hydrogen bond acceptor (C7=O), while the 7-hydroxy form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at N4. This seemingly subtle difference can be the deciding factor in the binding affinity to a protein active site.
Therefore, a thorough understanding of the tautomeric preferences of a lead compound is essential for:
-
Rational SAR Analysis: Attributing changes in activity to specific structural modifications requires knowing which tautomer is responsible for the observed effect.
-
Optimization of Pharmacokinetic Properties: Different tautomers can have different lipophilicities and pKa values, which will affect their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: The distinct tautomeric forms of a molecule can potentially be claimed as separate chemical entities in patent applications.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold predominantly exists in the 7-oxo form in the solid state. However, in solution, a dynamic equilibrium with the 7-hydroxy and potentially other tautomeric forms is likely. The position of this equilibrium is sensitive to the surrounding environment and structural modifications.
While the foundational principles and analytical techniques for studying this tautomerism are well-established, there remains a need for more systematic studies on the parent pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold and its derivatives. Future research should focus on:
-
Quantitative determination of tautomeric ratios in a wide range of solvents.
-
Systematic investigation of the influence of substituents on the tautomeric equilibrium.
-
Detailed computational studies to build predictive models of tautomer stability.
-
Determination of the pKa values of the acidic and basic centers to better understand the pH-dependent tautomerism.
By continuing to explore the rich chemistry of this privileged scaffold, we can unlock its full potential in the development of novel therapeutics.
References
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Crescendo, A. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), pp.338-350. Available at: [Link][2]
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Crescendo, A. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. Available at: [Link][3]
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El-Sayed, N. N. E. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), pp.33-65. Available at: [Link]
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Krylov, A. V. et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), p.6607. Available at: [Link]
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Quiroga, J. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), p.7345. Available at: [Link][1]
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Shcherbakova, I. V. et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), p.7621. Available at: [Link]
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Méndez-Arriaga, J. M. et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), p.1380. Available at: [Link]
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Bobrovs, R. et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(11), pp.2227-2238. Available at: [Link]
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Guareschi, E. et al. (1995). Chemistry of substituted pyrazolo[1,5-A]pyrimidines .5. 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-A]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-A]pyrimidines: Elucidation of the reaction mechanism through NMR spectroscopy and x-ray diffraction analysis. Tetrahedron, 51(45), pp.12335-12348. Available at: [Link]
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Sławiński, J. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), p.8335. Available at: [Link]
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PubChem. (n.d.). Pyrazolo[1,5-A]pyrimidine-5,7-diol. Available at: [Link]
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Ferreira, V. F. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), p.27. Available at: [Link]
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Claramunt, R. M. et al. (2015). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Magnetic Resonance in Chemistry, 53(12), pp.1025-1033. Available at: [Link]
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Sławiński, J. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
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Sławiński, J. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), p.4831. Available at: [Link]
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Unveiling the Core Mechanism: A Technical Guide to Pyrazolo[1,5-a]pyridine Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of targeted drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and potency in the inhibition of a diverse range of protein kinases. These enzymes, acting as fundamental regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The dysregulation of kinase activity, often through genetic mutations or overexpression, can trigger uncontrolled cell growth, proliferation, and survival—hallmarks of malignancy.[1] Consequently, the development of small-molecule inhibitors that can selectively modulate kinase function represents a cornerstone of modern therapeutic strategy.
This in-depth technical guide provides a comprehensive exploration of the mechanism of action of pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will delve into the molecular interactions that govern their inhibitory activity, the key kinase families they target, and the downstream cellular consequences of this inhibition. Furthermore, this guide will furnish detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously characterize and validate the mechanisms of their own pyrazolo[1,5-a]pyridine-based compounds. Our focus will be on elucidating the causality behind experimental choices, ensuring a self-validating system of protocols that champions scientific integrity and reproducibility.
Chapter 1: The Core Mechanism - A Tale of Two Modes
The inhibitory prowess of the pyrazolo[1,5-a]pyridine scaffold lies in its ability to interact with the highly conserved ATP-binding pocket of protein kinases. This interaction can manifest through two primary mechanisms: ATP-competitive inhibition and, less commonly, allosteric inhibition.
ATP-Competitive Inhibition: A Direct Confrontation
The predominant mechanism of action for most pyrazolo[1,5-a]pyridine inhibitors is direct competition with adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions.[2] The planar, bicyclic nature of the pyrazolo[1,5-a]pyridine core serves as an effective mimic of the adenine region of ATP, allowing it to occupy the active site.[1]
Key Molecular Interactions:
A critical interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system are well-positioned to act as hydrogen bond acceptors, anchoring the inhibitor within the active site. For instance, in Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue.[3] Similarly, in inhibitors of PI3Kδ, a crucial hydrogen bond is often observed between the oxygen atom of a morpholine group (a common substituent) and the hinge residue Val-828.[4]
Beyond the hinge region, the diverse substitution patterns possible on the pyrazolo[1,5-a]pyridine core allow for the exploitation of other pockets within the ATP-binding site, thereby enhancing both potency and selectivity. These substituents can engage in a variety of non-covalent interactions, including:
-
Hydrophobic Interactions: Aromatic or aliphatic side chains can occupy hydrophobic pockets, displacing water molecules and increasing binding affinity.
-
Van der Waals Forces: Close packing of the inhibitor within the active site maximizes favorable van der Waals contacts.
-
Additional Hydrogen Bonds: Functional groups on the substituents can form additional hydrogen bonds with residues outside the hinge region, further stabilizing the inhibitor-kinase complex. For example, in certain PI3Kδ inhibitors, an indole substituent at the C(5) position can form a hydrogen bond with Asp-787.[5]
The following diagram illustrates the general principle of ATP-competitive inhibition by a pyrazolo[1,5-a]pyridine derivative.
Allosteric Inhibition: An Indirect Approach
While less common, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric inhibitors.[2] Instead of directly competing with ATP, these molecules bind to a site on the kinase distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that ultimately reduces its catalytic activity. Allosteric inhibition can offer a path to greater selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.
Chapter 2: Key Kinase Targets and Downstream Signaling Pathways
The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors targeting a wide array of kinase families, each playing a critical role in distinct signaling pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of many cancers. Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective CDK2 inhibitors.[6] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S transition, thereby preventing the proliferation of cancer cells.
Tropomyosin Receptor Kinases (Trks)
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system. Chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of various solid tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as larotrectinib and entrectinib, have shown remarkable efficacy in treating these NTRK fusion-positive cancers.[3] Inhibition of Trk signaling disrupts downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to apoptosis of tumor cells.[3]
The following diagram depicts the central role of Trk in oncogenic signaling and its inhibition by pyrazolo[1,5-a]pyridine derivatives.
BRAF Kinase
BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation and is found in a significant percentage of melanomas and other cancers. Pyrazolopyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of BRAF, particularly the V600E mutant.[7][8] By blocking the aberrant BRAF signaling, these inhibitors effectively shut down the MAPK pathway, leading to decreased cell proliferation and increased apoptosis in BRAF-mutant cancer cells.
SRC Family Kinases (SFKs)
SFKs are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration. The dysregulation of SFK activity is frequently observed in various cancers. Pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of c-Src kinase.[9] For instance, C-terminal Src kinase (CSK) negatively regulates LCK, a key kinase in T-cell activation. Inhibition of CSK by pyrazolo[1,5-a]pyridines can therefore enhance T-cell activation, an attractive strategy in immuno-oncology.[9]
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K family of lipid kinases is central to the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, survival, and metabolism. Isoform-selective PI3K inhibitors are of great interest for the treatment of cancers and inflammatory diseases. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully utilized to develop selective inhibitors of different PI3K isoforms, including p110α and p110δ.[10][11] Inhibition of the PI3K pathway leads to the dephosphorylation of Akt, which in turn affects a multitude of downstream effectors, ultimately resulting in reduced cell proliferation and survival.[11]
Chapter 3: Experimental Validation of the Mechanism of Action
A rigorous and multi-faceted experimental approach is essential to unequivocally determine the mechanism of action of any novel kinase inhibitor. The following protocols provide a self-validating framework for the characterization of pyrazolo[1,5-a]pyridine-based inhibitors.
Biochemical Kinase Activity Assays
The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity in a cell-free system. A variety of assay formats are available, with the choice depending on the specific kinase and available reagents.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyridine inhibitor against a panel of purified kinases.
Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate (peptide or protein) by a kinase. The amount of phosphorylated product is then quantified.
Representative Protocol: In Vitro Radiometric Kinase Assay
This protocol is considered a gold standard due to its direct measurement of substrate phosphorylation.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrazolo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor in the kinase reaction buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and diluted inhibitor.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stopping solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation:
-
ATP Concentration: Using an ATP concentration near the Km is crucial. A significant shift in IC50 values when the assay is performed at different ATP concentrations is a strong indicator of ATP-competitive inhibition.
-
Kinase Panel Screening: Performing this assay across a broad panel of kinases is essential to determine the selectivity profile of the inhibitor. This helps to identify potential off-target effects early in the drug discovery process.
Alternative Non-Radiometric Assays:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measure ATP consumption.
-
Fluorescence-based assays (e.g., TR-FRET): Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Mobility shift assays: Separate phosphorylated and non-phosphorylated substrates based on charge or size.
Structural Elucidation via X-ray Crystallography
To gain atomic-level insight into how a pyrazolo[1,5-a]pyridine inhibitor binds to its target kinase, X-ray crystallography is the gold standard.
Objective: To determine the three-dimensional structure of the kinase-inhibitor complex.
Principle: A high-quality crystal of the kinase-inhibitor complex is irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, into which the atomic model of the complex is built and refined.
Generalized Workflow for Co-crystallization:
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target kinase.
-
Complex Formation: Incubate the purified kinase with a molar excess of the pyrazolo[1,5-a]pyridine inhibitor.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield well-ordered crystals of the kinase-inhibitor complex.
-
Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of a homologous kinase is available) or experimental phasing methods.
-
Model Building and Refinement: Build the atomic model of the kinase-inhibitor complex into the electron density map and refine it to obtain a high-resolution structure.
-
Analysis: Analyze the final structure to identify the specific molecular interactions between the inhibitor and the kinase, confirming the binding mode and providing a structural basis for the observed potency and selectivity.
Causality and Self-Validation:
-
Direct Visualization: The resulting crystal structure provides direct, unambiguous evidence of the inhibitor's binding mode.
-
Rational Drug Design: The structural information is invaluable for structure-activity relationship (SAR) studies, guiding the design of next-generation inhibitors with improved properties.
Cellular Assays to Confirm On-Target Activity
While biochemical and structural studies provide crucial information, it is essential to demonstrate that the inhibitor engages its target and modulates its activity within a cellular context.
Objective: To assess the effect of the pyrazolo[1,5-a]pyridine inhibitor on the phosphorylation of a known downstream substrate of the target kinase in cells.
Principle: Western blotting is used to detect changes in the phosphorylation state of specific proteins in cell lysates following treatment with the inhibitor.
Representative Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Pyrazolo[1,5-a]pyridine inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the pyrazolo[1,5-a]pyridine inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the downstream substrate confirms on-target cellular activity of the inhibitor.
Causality and Self-Validation:
-
Dose-Response: A clear dose-dependent inhibition of substrate phosphorylation provides strong evidence of on-target activity.
-
Correlation with Cellular Phenotype: The observed inhibition of the signaling pathway should correlate with a relevant cellular phenotype, such as decreased proliferation or increased apoptosis.
Chapter 4: Quantitative Data and Structure-Activity Relationships
The development of potent and selective pyrazolo[1,5-a]pyridine kinase inhibitors is an iterative process guided by structure-activity relationship (SAR) studies. The following tables summarize representative IC50 data for this class of inhibitors against key kinase targets.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk and CDK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10 | TrkA | 0.2 | [3] |
| 11 | TrkA | 0.4 | [3] |
| 23 | TrkA (KM12 cells) | 0.1 | [3] |
| 24 | TrkA (KM12 cells) | 0.2 | [3] |
| 6t | CDK2 | 90 | [12] |
| 6s | TRKA | 450 | [12] |
| Ribociclib | CDK2 | 70 | [12] |
| Larotrectinib | TRKA | 70 | [12] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Related Derivatives against Other Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7 | CSK | 5 | [9] |
| 15y | TBK1 | 0.2 | [13] |
| 5x | PI3Kα | 0.9 | [11] |
| 54 | PI3Kδ | 2.8 | [5] |
| CPL302415 | PI3Kδ | 18 | [4] |
| MM137 | (Cell-based) | 60 (PC-3) | [6] |
| 13i | (Cell-based) | 4800 | |
| 16 | (Cell-based) | 4800 |
Key SAR Insights:
-
Hinge-Binding Moiety: The pyrazolo[1,5-a]pyridine/pyrimidine core is fundamental for hinge-binding and overall potency.
-
Substituents at C3 and C5/C7: Modifications at these positions are crucial for modulating potency and selectivity. For example, in Trk inhibitors, a 3-carboxamide linkage is beneficial, while in PI3K inhibitors, substituents at the C5 and C7 positions are key for isoform selectivity.[3][4]
-
Exploiting Hydrophobic Pockets: The addition of lipophilic groups, such as fluorinated phenyl rings, can significantly enhance potency by occupying hydrophobic regions of the active site.[3]
-
Solubilizing Groups: The incorporation of polar groups, such as morpholine, can improve the physicochemical properties of the inhibitors, including solubility and metabolic stability.[3]
Conclusion: A Versatile Scaffold with Enduring Potential
The pyrazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of potent and selective kinase inhibitors. Their primary mechanism of action, ATP-competitive inhibition, is well-understood and can be rationally optimized through structure-based drug design. The ability to fine-tune the substitution pattern on this core structure allows for the targeting of diverse kinase families, leading to promising therapeutic candidates for a multitude of diseases.
The experimental framework outlined in this guide provides a robust and self-validating approach for researchers to elucidate the mechanism of action of their own pyrazolo[1,5-a]pyridine-based compounds. By combining biochemical, structural, and cellular assays, a comprehensive understanding of an inhibitor's potency, selectivity, and on-target activity can be achieved. As our understanding of the kinome continues to expand, the versatile and adaptable nature of the pyrazolo[1,5-a]pyridine scaffold ensures its continued prominence in the ongoing quest for novel and effective targeted therapies.
References
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Chaudhary, S., Coluccini, C., & et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(13), 3560. [Link]
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Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 1-1. [Link]
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Ibezim, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 1-1. [Link]
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Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
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Goldberg, F. W., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]
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Chaudhary, S., Coluccini, C., & et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
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Manetti, F., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(21), 5029. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1503. [Link]
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Glowacka, I. E., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(24), 15632. [Link]
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Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
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Hylands, L., et al. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Bioorganic & Medicinal Chemistry Letters, 23(13), 3719-3723. [Link]
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Ahmed, N., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 307-312. [Link]
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Roy, K., et al. (2016). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
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Hylands, L., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 335-339. [Link]
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Lyssikatos, J. P., et al. (2011). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5436. [Link]
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Heffron, T. P., et al. (2010). Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase. RCSB PDB. [Link]
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Nie, Z., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][3][9]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
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El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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An In-depth Technical Guide to the Pyrazolo[1,5-a]pyridine-7-carbonitrile Core: Synthesis, Properties, and Therapeutic Potential
Foreword: Unveiling the Potential of a Privileged Scaffold
The realm of medicinal chemistry is in a perpetual quest for novel molecular architectures that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," consistently appearing in compounds with significant biological activity.[1] This guide delves into the specifics of a particularly intriguing, yet underexplored, derivative: Pyrazolo[1,5-a]pyridine-7-carbonitrile. While direct literature on this precise isomer is nascent, this document will synthesize the wealth of knowledge surrounding the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthetic nuances, delve into the physicochemical and pharmacological properties, and project the therapeutic potential of this promising core, grounding our discussion in established scientific principles and authoritative literature.
The Pyrazolo[1,5-a]pyridine Core: A Foundation of Versatility
The Pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle, structurally an isomer of purine, which has established it as a valuable scaffold in drug discovery.[2] Its rigid, planar structure provides a well-defined orientation for substituents, facilitating predictable interactions with biological targets. The pyrazolo[1,5-a]pyrimidine core, a closely related structure, has been extensively studied and is known to be a part of numerous bioactive compounds with applications as selective protein inhibitors, anticancer agents, and psychopharmacological drugs.[3] The biocompatibility and lower toxicity profiles of many derivatives have led to the development of commercial drugs, underscoring the therapeutic promise of this chemical class.[3]
The introduction of a carbonitrile group at the 7-position of the pyrazolo[1,5-a]pyridine ring is anticipated to significantly influence the molecule's electronic properties and its potential as a therapeutic agent. The nitrile moiety is a strong electron-withdrawing group, which can modulate the reactivity of the heterocyclic system and serve as a key interaction point with biological targets through hydrogen bonding or dipole-dipole interactions.
Navigating the Synthetic Landscape
Established Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. A common and effective approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[4] This method offers a high degree of regioselectivity and functional group tolerance.[4] Another prevalent strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, which can proceed under metal-free conditions.[4]
A general representation of the [3+2] cycloaddition approach is depicted below:
Figure 1: General workflow for the [3+2] cycloaddition synthesis of the Pyrazolo[1,5-a]pyridine core.
A Plausible Route to this compound
Extrapolating from the known synthesis of the 3-carbonitrile isomer, a plausible route to the 7-carbonitrile derivative can be postulated. A regioselective synthesis of 4-substituted-pyrazolo[1,5-a]pyridine-3-carbonitriles has been achieved via a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and acrylonitrile.[5] By carefully selecting the starting N-aminopyridine, it is conceivable that the regioselectivity could be directed towards the formation of the 7-carbonitrile isomer.
Experimental Protocol (Hypothetical):
-
Preparation of the N-Aminopyridinium Salt: To a solution of the appropriately substituted pyridine in dichloromethane (CH₂Cl₂), add O-mesitylenesulfonylhydroxylamine (MSH) at 0°C.[5] The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5] After cooling, the solvent is removed under reduced pressure, and the resulting crude pyridinium salt is washed with hexane and dried.[5]
-
[3+2] Annulation-Aromatization: The N-aminopyridinium salt is dissolved in a suitable solvent, such as N-methylpyrrolidone.[4] To this solution, acrylonitrile, a base (e.g., DBU or DIPEA), and a catalytic amount of TEMPO are added.[5] The reaction is stirred at room temperature or slightly elevated temperatures until completion.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.
Physicochemical and Spectroscopic Profile
The physicochemical properties of this compound are expected to be influenced by the presence of the electron-withdrawing nitrile group. This will likely impact its solubility, melting point, and chromatographic behavior.
Expected Spectroscopic Signatures
Based on the spectroscopic data of the parent pyrazolo[1,5-a]pyridine and its 3-carbonitrile derivatives, the following spectral characteristics for the 7-carbonitrile isomer can be anticipated:
-
¹H NMR: The proton chemical shifts will be influenced by the anisotropic effect of the nitrile group. The protons on the pyridine ring, particularly H-5 and H-6, are expected to be shifted downfield compared to the unsubstituted parent compound. The characteristic signals for the pyrazole ring protons (H-2 and H-3) will also be present. For the parent pyrazolo[1,5-a]pyridine, the approximate chemical shifts are: δ 6.58 (H-3), 7.80 (H-2), 8.39 (H-7), 6.62 (H-6), 6.97 (H-5), 7.44 (H-4) ppm.[6]
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) in the range of 115-120 ppm. The carbon atoms of the pyridine ring will also exhibit shifts indicative of the electron-withdrawing nature of the 7-carbonitrile substituent.
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ will be indicative of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound (C₈H₅N₃) would be observed, along with characteristic fragmentation patterns.
Pharmacological Significance and Therapeutic Potential
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are renowned for their diverse pharmacological activities, making them highly attractive for drug discovery programs.[3][7]
Kinase Inhibition: A Prominent Target
A significant body of research has highlighted the potential of pyrazolo[1,5-a]pyrimidines as potent and selective kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7][8] The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases.[7]
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is critical for modulating potency and selectivity. Modifications at the 7-position have been shown to be particularly important for fine-tuning the electronic properties and binding affinity of these inhibitors.[7] For instance, the introduction of electron-donating groups at the 7-position can enhance binding interactions with the active site of enzymes like phosphodiesterase 4 (PDE4).[7] The presence of an electron-withdrawing carbonitrile group at the 7-position of the pyrazolo[1,5-a]pyridine core could, therefore, offer a unique interaction profile, potentially leading to novel kinase inhibitor designs.
Figure 2: Proposed mechanism of action for this compound as a kinase inhibitor.
Anticancer and Anti-inflammatory Potential
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer and anti-inflammatory agents.[3][7] Their ability to inhibit various kinases involved in cancer cell proliferation and survival pathways makes them promising candidates for oncology drug development.[7] Furthermore, their role in modulating inflammatory responses has been explored, with some derivatives showing potent anti-inflammatory activity.[8] The unique electronic and steric properties conferred by the 7-carbonitrile group could lead to the discovery of novel compounds with enhanced efficacy and selectivity in these therapeutic areas.
Antitubercular Activity
Recent studies have also highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents.[9][10] The exploration of the this compound scaffold in this context could yield novel lead compounds in the fight against tuberculosis.
Future Directions and Conclusion
The this compound core represents a largely unexplored but highly promising area of chemical space. Based on the well-established versatility and biological significance of the parent scaffold and its related pyrimidine analogues, this derivative holds considerable potential for the development of novel therapeutics.
Future research should focus on:
-
Developing a robust and regioselective synthesis for this compound.
-
Thoroughly characterizing its physicochemical and spectroscopic properties.
-
Screening for biological activity against a panel of relevant targets, particularly kinases implicated in cancer and inflammatory diseases.
-
Conducting structure-activity relationship (SAR) studies to optimize the core and its substituents for enhanced potency and selectivity.
References
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. (2026-01-24). [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. (2020-10-29). [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. (2021-01-06). [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive framework for the development of novel pharmaceuticals and functional organic materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including their use as kinase inhibitors for cancer therapy. The introduction of a carbonitrile group at the 7-position can significantly modulate the molecule's electronic properties, solubility, and potential for hydrogen bonding, making Pyrazolo[1,5-a]pyridine-7-carbonitrile a key target for drug discovery and development programs.
This document provides a detailed protocol for the synthesis of this compound, focusing on a robust and efficient [3+2] cycloaddition strategy. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.
Synthetic Strategy: A [3+2] Cycloaddition Approach
The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[1] This approach allows for the direct construction of the bicyclic system with a high degree of control over the substitution pattern.
For the specific synthesis of this compound, a highly efficient one-step method utilizes the reaction of an N-aminopyridinium ylide with an ynal. In this transformation, the N-aminopyridinium ylide acts as a 1,3-dipole and a nitrogen source, directly incorporating the cyano group into the 7-position of the final product.[2]
An alternative, yet viable, strategy involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[3] In this case, an olefin bearing a cyano group could be employed to introduce the desired functionality.
Reaction Mechanism Overview
The core of the primary synthetic route is the [3+2] cycloaddition reaction. The N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt, acts as a 1,3-dipole. This ylide then reacts with a suitable dipolarophile, in this case, an ynal, to form a five-membered ring, which subsequently undergoes aromatization to yield the stable pyrazolo[1,5-a]pyridine system. The use of an ynal as the dipolarophile is particularly elegant as it directly installs the carbonitrile functionality at the 7-position.
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Need for Synthetic Efficiency
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic motif is a cornerstone in the design of compounds targeting a range of pathologies.[1] Derivatives have demonstrated significant potential as protein kinase inhibitors for targeted cancer therapy, with applications against kinases like CDK2, TRKA, EGFR, and B-Raf.[2][3][4] The therapeutic promise of this scaffold extends to the treatment of inflammatory diseases, viral infections, and even reversing multidrug resistance in cancer cells.[5][6] Two of the three drugs approved for NTRK fusion cancers, for instance, are based on the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance.[7]
Traditionally, the synthesis of these compounds involves conventional thermal heating, which often requires long reaction times, high temperatures, and can lead to the formation of side products, complicating purification. To overcome these limitations and accelerate the drug discovery process, medicinal chemists have increasingly turned to Microwave-Assisted Organic Synthesis (MAOS). MAOS has proven to be a transformative technology, offering dramatic reductions in reaction times (from hours to minutes), improved reaction yields, and enhanced product purity.[8][9][10] This application note provides a comprehensive guide to the principles, protocols, and advantages of using microwave irradiation for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
The Rationale Behind Microwave-Assisted Synthesis
The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. Microwave energy interacts directly with polar molecules or ions in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[11] This phenomenon, known as dielectric heating, occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. The resulting molecular friction generates heat efficiently and homogeneously.[11]
-
Ionic Conduction: If ions are present, they will migrate in response to the oscillating electric field. Collisions with other molecules generate heat, further contributing to the rapid temperature increase.[11]
This direct energy transfer avoids the slow process of thermal conduction from an external heat source through the vessel walls, eliminating thermal gradients and enabling precise temperature control. The result is a significant acceleration of reaction rates, often allowing reactions to be completed in minutes instead of hours.[10][12]
General Reaction Scheme & Workflow
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound, such as a β-dicarbonyl.[3] This reaction proceeds via an initial nucleophilic attack, followed by cyclization and dehydration to yield the fused heterocyclic system.[3]
General Synthetic Pathway
Caption: General reaction for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Workflow Overview
The following diagram outlines the typical laboratory workflow for this microwave-assisted synthesis.
Caption: Standard workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a model compound, 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, via the microwave-assisted condensation of 3-amino-5-phenylpyrazole with ethyl acetoacetate.
Materials & Equipment:
-
3-amino-5-phenylpyrazole (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Ethanol (ACS grade, 3-5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Monobasic Microwave Reactor
-
10 mL microwave reaction vial with stir bar
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-amino-5-phenylpyrazole (e.g., 159 mg, 1.0 mmol).
-
Reaction Setup: To the vial, add ethanol (4 mL), followed by ethyl acetoacetate (e.g., 156 mg, 1.2 mmol). Finally, add 2 drops of glacial acetic acid to catalyze the cyclization.
-
Causality Note: Ethanol is selected as the solvent due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating. Acetic acid protonates the carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aminopyrazole.
-
-
Microwave Irradiation: Securely seal the vial with a cap. Place the vial inside the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 100 W (or dynamic power control)
-
Stirring: Medium
-
-
Reaction Cooldown: Once the irradiation cycle is complete, the instrument's built-in cooling system (e.g., compressed air) will cool the vial to below 50 °C.
-
Safety Note: Do not attempt to open the vial while it is hot and pressurized. Always allow the automated cooling cycle to complete.
-
-
Product Isolation: After cooling, carefully open the vial. A precipitate has likely formed. If not, cool the vial further in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Dry the purified product under vacuum. Characterize the compound by obtaining its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of MAOS are most evident when compared directly to traditional synthesis methods.[12] Microwave-assisted protocols consistently demonstrate superior performance in terms of speed and efficiency.[3][9][13]
| Parameter | Microwave-Assisted Synthesis | Conventional Oil Bath Heating | Advantage of MAOS |
| Reaction Time | 5-15 minutes | 4-24 hours | Dramatic time reduction |
| Temperature | 100-150 °C (Precise Control) | Reflux (~78 °C for EtOH) | Access to higher temperatures in sealed vessels |
| Typical Yield | > 85% | 40-70% | Improved reaction efficiency and yield[12] |
| Heating Method | Direct Dielectric Heating | Indirect Conductive Heating | Uniform, rapid heating with no thermal gradient |
| Side Products | Minimized due to short time | Often significant | Higher product purity, simpler workup[9] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient temperature/time. | Increase the reaction temperature in 10 °C increments or the hold time in 5-minute increments. |
| Incorrect solvent. | Use a more polar solvent with a higher dielectric constant (e.g., DMF, NMP) for better microwave absorption. | |
| Formation of Byproducts | Temperature is too high, causing decomposition. | Reduce the reaction temperature. Confirm the identity of byproducts to understand the decomposition pathway. |
| Reaction Does Not Go to Completion | Insufficient catalyst. | Increase the amount of acid or base catalyst. Consider a stronger catalyst if necessary. |
| Poor Solubility of Reactants | Inappropriate solvent choice. | Select a solvent in which all reactants are fully soluble at the reaction temperature. A co-solvent system may be beneficial. |
Conclusion
Microwave-assisted synthesis represents a powerful, green, and efficient technology for the rapid construction of pyrazolo[1,5-a]pyrimidine libraries.[3][10] By significantly reducing reaction times, improving yields, and enhancing product purity, MAOS accelerates the discovery and development of novel therapeutics based on this vital heterocyclic scaffold.[8] The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this technology for their synthetic chemistry needs.
References
-
Galy, A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][12][14]triazines. Molecules. Available at: [Link]
-
Castañeda, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Aor, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Aor, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]
-
Szeliga, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][12]triazine and Imidazo[2,1-c][1][3][12]triazine. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Al-dujaili, A. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Al-dujaili, A. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available at: [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. American Association for the Advancement of Science (AAAS). Available at: [Link]
-
ScienceDirect. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Elsevier. Available at: [Link]
-
Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Majee, A., et al. (2014). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of the Indian Chemical Society. Available at: [Link]
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Application Note: Utilizing Pyrazolo[1,5-a]pyridine-7-carbonitrile as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Kinase Selectivity in Targeted Therapy
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment by offering targeted therapies that are more effective and less toxic than traditional chemotherapy.[1][2] A key challenge in the field is achieving selectivity, as inhibiting off-target kinases can lead to adverse effects. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5][6][7] This application note provides a detailed guide to utilizing Pyrazolo[1,5-a]pyridine-7-carbonitrile, a representative of this class, as a selective kinase inhibitor, with a focus on its hypothetical application against p38 MAP kinase, a key player in inflammatory responses and cellular stress.
Mechanism of Action: Targeting the ATP-Binding Pocket
Pyrazolo[1,5-a]pyridine derivatives typically function as ATP-competitive inhibitors.[4][5] They achieve their selectivity through specific interactions with amino acid residues in the ATP-binding pocket of the target kinase. The pyrazolo[1,5-a]pyridine core forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[8] Substituents on this core, such as the carbonitrile group at the 7-position, can be tailored to exploit unique features of the target kinase's binding site, enhancing both potency and selectivity.[4]
In the context of p38 MAP kinase, this compound is hypothesized to bind to the enzyme's active site, preventing the binding of ATP and subsequent phosphorylation of its downstream substrates. This inhibition would block the p38 signaling cascade, which is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Signaling Pathway Diagram: Inhibition of the p38 MAP Kinase Pathway
Caption: Inhibition of p38 MAPK by this compound.
Experimental Workflow for Characterization
The successful application of a novel kinase inhibitor requires a systematic approach to characterize its potency, selectivity, and cellular activity. The following workflow outlines the key experimental stages.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor characterization.
Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase (e.g., p38α). This assay measures the direct inhibition of the purified enzyme.[9][10]
Materials:
-
Recombinant human p38α kinase (active)
-
Biotinylated substrate peptide (e.g., Biotin-MBP)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant p38α kinase
-
Substrate peptide
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.[9]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expert Insights and Troubleshooting:
-
Causality: The choice of ATP concentration is critical. Using the Km value for ATP ensures that the inhibitor competes effectively and provides a more accurate IC50.
-
Troubleshooting: High background signal can be due to contaminated reagents or non-enzymatic ATP hydrolysis. Ensure all buffers are freshly prepared and use high-quality reagents. If the IC50 curve is flat, the inhibitor may not be active against the target kinase, or there might be an issue with the compound's solubility.
Protocol 2: Cell-Based Kinase Activity Assay
Objective: To assess the potency of this compound in a cellular context, which accounts for cell permeability and target engagement within the complex cellular environment.[11][12]
Materials:
-
Human cell line expressing the target kinase (e.g., THP-1 cells for p38)
-
Cell culture medium and supplements
-
This compound
-
Stimulant to activate the kinase pathway (e.g., Lipopolysaccharide (LPS) for p38)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA kit for detecting the phosphorylated downstream substrate (e.g., phospho-MK2) or a cytokine readout (e.g., TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specific duration (e.g., 1-2 hours).[12]
-
Pathway Stimulation: Add the stimulant (e.g., LPS) to activate the p38 pathway and incubate for an appropriate time (e.g., 30 minutes for phosphorylation, 4-6 hours for cytokine production).
-
Cell Lysis or Supernatant Collection:
-
For phosphorylation analysis, lyse the cells with lysis buffer.[12]
-
For cytokine analysis, collect the cell culture supernatant.
-
-
Detection: Quantify the amount of the phosphorylated substrate or the secreted cytokine using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Plot the data and determine the cellular IC50 value.
Expert Insights and Troubleshooting:
-
Causality: Pre-incubating with the inhibitor before stimulation ensures that the inhibitor has sufficient time to enter the cells and bind to its target before the signaling cascade is activated.
-
Troubleshooting: High variability between wells can be caused by uneven cell seeding or inconsistent stimulation. Ensure proper cell counting and mixing of reagents. If no inhibition is observed, the compound may have poor cell permeability or be rapidly metabolized.
Protocol 3: Western Blotting for Target Engagement
Objective: To visually confirm that this compound inhibits the phosphorylation of the target kinase and its direct downstream substrate in cells.
Materials:
-
Cell line and culture reagents
-
This compound and stimulant
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with the inhibitor and stimulant as described in the cell-based assay protocol.
-
Protein Extraction: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-p38).
Expert Insights and Troubleshooting:
-
Causality: Using both phospho-specific and total protein antibodies is crucial to demonstrate that the inhibitor is specifically blocking phosphorylation and not causing protein degradation.
-
Troubleshooting: Weak or no signal for the phosphorylated protein could be due to insufficient stimulation, inactive phosphatase inhibitors, or low antibody affinity. Optimize the stimulation time and concentration, and ensure fresh inhibitors are used. High background can be caused by insufficient blocking or washing; increase the duration or number of washes.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, selectivity data for this compound.
| Kinase Target | IC50 (nM) | Kinase Family |
| p38α | 15 | MAPK |
| p38β | 50 | MAPK |
| JNK1 | >1000 | MAPK |
| ERK2 | >1000 | MAPK |
| CDK2 | >5000 | CMGC |
| GSK3β | >5000 | CMGC |
| SRC | >1000 | Tyrosine Kinase |
| VEGFR2 | >2000 | Tyrosine Kinase |
Interpretation: The data illustrates that this compound is a potent and selective inhibitor of p38α, with significantly lower activity against other kinases, indicating a favorable selectivity profile.
Conclusion
This compound represents a promising scaffold for the development of selective kinase inhibitors. The protocols and insights provided in this application note offer a comprehensive framework for researchers to effectively characterize its biochemical and cellular activity. By following a systematic workflow, scientists can validate the potency and selectivity of this and similar compounds, paving the way for their potential development as novel therapeutic agents.
References
- VertexAI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- VertexAI Search. (2022).
- VertexAI Search. (2025).
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- VertexAI Search. (2025).
- VertexAI Search. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- Google Patents. (2018). WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
- Protocols.io. (2023). In vitro kinase assay.
- Reaction Biology. (2022).
- VertexAI Search. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. PMC - PubMed Central - NIH.
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay.
- MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
- PMC - NIH. (2014). In vitro NLK Kinase Assay.
- Cancer Research UK. (2023). Cancer growth blockers | Targeted cancer drugs.
- Bio-protocol. (2022). In vitro kinase assay.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- NCBI Bookshelf. (2025). Protein Kinase Inhibitors.
- Bio-Techne. (n.d.).
- PMC - NIH. (2017). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors.
- Massive Bio. (2026). Pralsetinib.
- NIH. (2011).
- Abcam. (n.d.).
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- PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubMed. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.
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Application Notes and Protocols for the Investigation of Pyrazolo[1,5-a]pyridine-7-carbonitrile in Anti-Cancer Research
Foreword: A Strategic Approach to a Novel Scaffold
The pyrazolo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent and selective biological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals poised to investigate the anti-cancer potential of a specific, yet underexplored derivative: Pyrazolo[1,5-a]pyridine-7-carbonitrile . While direct, extensive literature on this exact molecule is emerging, the wealth of data on analogous compounds provides a robust framework for its systematic evaluation.
This document, therefore, serves as both a strategic guide and a practical laboratory manual. It synthesizes established knowledge on the broader pyrazolo[1,5-a]pyridine class to propose a logical, evidence-based workflow for characterizing the anti-cancer properties of the 7-carbonitrile variant. We will proceed from the foundational chemistry and hypothesized mechanism of action to detailed, field-proven protocols for in vitro evaluation.
Section 1: The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation of Potent Anti-Cancer Activity
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a heterocyclic scaffold that has garnered significant attention for its diverse pharmacological applications, particularly in oncology.[2][3] The versatility of this core structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity.[4]
Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5] Notable targets for pyrazolo[1,5-a]pyridine-based inhibitors include:
-
Phosphoinositide 3-kinases (PI3Ks) : A family of lipid kinases that play a central role in cell growth, proliferation, survival, and motility.[6][7]
-
Tropomyosin receptor kinases (Trks) : A family of receptor tyrosine kinases that, when activated by gene fusions, act as oncogenic drivers in a variety of tumors.[8][9]
-
Cyclin-dependent kinases (CDKs) : Enzymes that regulate the cell cycle, and whose inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The rationale for investigating the 7-carbonitrile derivative stems from the established importance of substitutions on the pyridine ring portion of the scaffold for target engagement and selectivity. The cyano group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and influencing its pharmacokinetic profile.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine scaffold is well-established, with several versatile methods reported in the literature. A common and effective strategy involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins.[10] Another widely used approach is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which allows for the construction of the fused pyrimidine ring.[4]
A general synthetic route is depicted below:
Caption: Proposed workflow for in vitro anti-cancer evaluation.
Protocol: Cell Viability and Proliferation Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability and proliferation of a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Cell Line | Tissue of Origin | Proposed IC50 Range (µM) for Initial Screening |
| MCF-7 | Breast Cancer | 0.1 - 100 |
| PC-3 | Prostate Cancer | 0.1 - 100 |
| HCT116 | Colon Cancer | 0.1 - 100 |
| A549 | Lung Cancer | 0.1 - 100 |
Note: The proposed IC50 range is a starting point for screening and should be adjusted based on initial results.
Protocol: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., a sensitive line identified in the MTT assay)
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early and late) in the treated samples to the vehicle control.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control.
Section 3: Target Identification and Validation
Should the initial in vitro studies indicate significant anti-proliferative activity, the next logical step is to identify the molecular target(s) of this compound.
Caption: Logical flow for target identification and validation.
A broad kinase profiling screen against a panel of recombinant kinases is a highly effective method for initial target identification. Once putative targets are identified, their inhibition can be confirmed through biochemical assays to determine the IC50 value for the specific enzyme. Subsequently, target engagement in a cellular context should be validated, for example, by using Western blotting to assess the phosphorylation status of a known downstream substrate of the target kinase.
Section 4: Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel anti-cancer agents. While This compound is a relatively unexplored member of this family, the established anti-cancer activities of its analogs provide a strong rationale for its investigation. The protocols and strategic workflow outlined in this guide offer a comprehensive framework for its initial characterization, from assessing its fundamental anti-proliferative effects to elucidating its mechanism of action and identifying its molecular targets. Successful outcomes from these in vitro studies would warrant further investigation into its in vivo efficacy and pharmacokinetic properties in relevant animal models of cancer.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (URL: [Link])
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (URL: [Link])
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Alkynes. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (URL: [Link])
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (URL: [Link])
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. (URL: [Link])
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (URL: [Link])
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyridines. (URL: [Link])
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (URL: [Link])
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Chemistry
The pyrazolo[1,5-a]pyrimidine ring system is a fused, bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry, drug discovery, and materials science.[1][2] This prominence is attributed to its rigid, planar structure and its role as a "privileged scaffold," a molecular framework capable of binding to multiple biological targets.[1][2] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[1][2]
A testament to its therapeutic importance is the incorporation of the pyrazolo[1,5-a]pyrimidine core into several commercial drugs, including the anxiolytic Ocinaplon and the hypnotic agents Zaleplon, Indiplon, and Lorediplon.[1] Beyond its role in targeting the central nervous system, this scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy, with derivatives showing potent activity against targets like CDK2, EGFR, and B-Raf.[3][4]
Post-synthetic functionalization is a critical strategy for diversifying a core scaffold, allowing for the late-stage introduction of various functional groups to explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides an in-depth overview and detailed protocols for the most pivotal post-synthetic functionalization reactions of the pyrazolo[1,5-a]pyrimidine ring, designed for researchers and professionals in drug development.
Strategic Overview of Functionalization
The reactivity of the pyrazolo[1,5-a]pyrimidine ring is dictated by the distinct electronic nature of its constituent pyrazole and pyrimidine rings. The pyrazole moiety is generally more electron-rich, making the C3 position the most nucleophilic and thus highly susceptible to electrophilic attack. The pyrimidine ring is more electron-deficient, and its functionalization often requires different strategies. This guide will cover three primary pillars of post-synthetic functionalization:
-
Electrophilic Aromatic Substitution: Targeting the electron-rich C3 position.
-
Palladium-Catalyzed Cross-Coupling: Building molecular complexity from pre-functionalized (halogenated) scaffolds.
-
Direct C-H Activation/Arylation: An atom-economical approach to forge new C-C bonds.
Below is a logical workflow illustrating the strategic diversification of the pyrazolo[1,5-a]pyrimidine core.
Caption: Strategic pathways for post-synthetic functionalization.
Electrophilic Aromatic Substitution at the C3 Position
The C3 position of the pyrazole moiety is the most common site for electrophilic attack due to its high electron density. Halogenation and nitration are foundational reactions that introduce versatile handles for further derivatization.
Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are crucial intermediates, particularly for subsequent cross-coupling reactions.[2] Traditional methods often employ N-halosuccinimides (NXS) as the electrophilic halogen source.[3] More recent, environmentally benign methods utilize potassium halides in combination with an oxidant.
This one-pot, microwave-assisted protocol first forms the pyrazolo[1,5-a]pyrimidine ring, which is then immediately halogenated in situ. This approach is time-efficient and operationally simple.[3]
-
Causality: Microwave irradiation accelerates the initial cyclocondensation, while the subsequent addition of N-halosuccinimide at room temperature provides a mild and regioselective method for introducing a halogen at the activated C3 position. The choice of N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) allows for the specific introduction of iodine, bromine, or chlorine.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the appropriate β-enaminone (0.50 mmol, 1.0 equiv) and NH-5-aminopyrazole (0.50 mmol, 1.0 equiv).
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 180 °C for 2 minutes.
-
Cooling and Reagent Addition: After the irradiation is complete, cool the vial to room temperature using a stream of compressed air.
-
Halogenation: Unseal the vial and add 1,2-dichloroethane (EDC, 2.0 mL) followed by the corresponding N-halosuccinimide (NIS, NBS, or NCS) (0.50 mmol, 1.0 equiv).
-
Reaction: Stir the resulting mixture at room temperature (25 °C) for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-halopyrazolo[1,5-a]pyrimidine.
| Halogenating Agent | Product | Typical Yield Range |
| N-Iodosuccinimide (NIS) | 3-Iodo derivative | 89-95%[3] |
| N-Bromosuccinimide (NBS) | 3-Bromo derivative | 90-96%[3] |
| N-Chlorosuccinimide (NCS) | 3-Chloro derivative | 91-94%[3] |
Nitration
Nitration introduces a nitro group (NO₂), a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to modulate the electronic properties of the ring. The regioselectivity of nitration can be highly dependent on the reaction conditions.
This protocol describes the regioselective nitration at the C3 position, which is achieved under standard nitrating conditions.[3]
-
Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The inherent nucleophilicity of the C3 position directs the electrophilic attack to this site, leading to the formation of the 3-nitro derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting pyrazolo[1,5-a]pyrimidine (1.0 mmol, 1.0 equiv) in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).
-
Addition of Nitrating Agent: Add a pre-mixed solution of concentrated nitric acid (HNO₃, 1.1 mmol, 1.1 equiv) and concentrated sulfuric acid (H₂SO₄) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid in a desiccator to yield the 3-nitropyrazolo[1,5-a]pyrimidine. Further purification can be achieved by recrystallization if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[5] For pyrazolo[1,5-a]pyrimidines, these reactions typically utilize a C3- or C5-halogenated precursor to introduce aryl, heteroaryl, or alkynyl moieties.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance.
This protocol details an optimized, microwave-assisted Suzuki-Miyaura coupling for the arylation of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one.[6] This method was developed to overcome the common side reaction of debromination.
-
Causality: The combination of a palladium precatalyst (XPhosPdG2) and a bulky, electron-rich phosphine ligand (XPhos) is crucial. This catalytic system facilitates the oxidative addition of the Pd(0) to the C-Br bond and subsequent transmetalation with the boronic acid, outcompeting the undesired debromination pathway. Microwave heating dramatically reduces reaction times from hours to minutes. Using water as a solvent aligns with green chemistry principles.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), XPhos ligand (10 mol%), and XPhosPdG2 catalyst (5 mol%).
-
Solvent Addition: Add water as the solvent to achieve the desired concentration (e.g., 0.1 M).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 135 °C for 40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C3-arylated pyrazolo[1,5-a]pyrimidin-5-one.
| Arylboronic Acid Substituent | Product | Typical Yield Range |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) derivative | 89%[6] |
| Phenyl | 3-Phenyl derivative | 74%[6] |
| 2-Thienyl | 3-(2-Thienyl) derivative | 80%[6] |
| 3-Pyridyl | 3-(3-Pyridyl) derivative | 80%[6] |
Sonogashira Cross-Coupling
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. It is a reliable method for introducing alkynyl functionalities, which are valuable in medicinal chemistry and materials science for their linear geometry and electronic properties.
This protocol utilizes a palladium/copper co-catalyzed system to couple terminal alkynes with 3-iodopyrazolo[1,5-a]pyrimidines.[3]
-
Causality: This reaction operates through two interconnected catalytic cycles. The palladium catalyst activates the C-I bond via oxidative addition. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the 3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv), palladium on carbon (10% Pd/C, 0.05 equiv), triphenylphosphine (PPh₃, 0.1 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., degassed DMF or dioxane), followed by a base (e.g., triethylamine, Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the 3-alkynylpyrazolo[1,5-a]pyrimidine.
Direct C-H Functionalization
Direct C-H functionalization (or activation) has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-halogenation of the heterocycle.
Direct C7-H Arylation
While the C3 position is electronically activated for electrophilic substitution, the C7 position on the pyrimidine ring can be targeted for functionalization through palladium-catalyzed C-H activation pathways.
This protocol describes a method for the direct arylation of the C7 position of pyrazolo[1,5-a]azines using readily available and cost-effective aryl chlorides. The authors note this method can be extended to[3][5][7]triazolo[1,5-a]pyrimidines, suggesting its applicability to the pyrazolo[1,5-a]pyrimidine scaffold.[8]
-
Causality: This reaction relies on a palladium catalyst, Pd(OAc)₂, and a bulky phosphine ligand, PCy₃·HBF₄. The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst selectively activates the C7-H bond. The use of a high temperature is necessary to facilitate the challenging oxidative addition of the catalyst to the less reactive aryl chloride bond.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried reaction tube, combine the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol, 1.0 equiv), the aryl chloride (0.6 mmol, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%), and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 20 mol%).
-
Solvent and Base Addition: Add p-xylene (1.0 mL) as the solvent and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (argon or nitrogen).
-
Reaction: Heat the reaction mixture in an oil bath at 140 °C for 20 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a short pad of silica gel or celite to remove inorganic salts and catalyst residues.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 7-arylpyrazolo[1,5-a]pyrimidine.
Conclusion and Future Outlook
The post-synthetic functionalization of the pyrazolo[1,5-a]pyrimidine ring is a robust and versatile field, offering chemists a powerful toolkit to generate molecular diversity. The protocols outlined in this guide for electrophilic substitution, palladium-catalyzed cross-coupling, and direct C-H activation represent foundational and state-of-the-art methodologies for derivatizing this privileged scaffold. As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, selective, and sustainable functionalization strategies for this remarkable heterocycle will remain a key area of research.
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances. Available at: [Link]
-
Castillo, J.-C., Rosero, H.-A., & Portilla, J. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28833–28841. Available at: [Link]
-
Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). MDPI. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central. Available at: [Link]
-
One‐Pot SNAr/Direct Pd‐Catalyzed CH Arylation Functionalization of Pyrazolo[1,5‐a]pyrimidine at the C3 and C7 Positions. (2018). Sci-Hub. Available at: [Link]
-
BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes. (2022). ACS Publications. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]
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The Pivotal Role of Pyrazolo[1,5-a]pyridine-7-carbonitrile in Modern Medicinal Chemistry: Applications and Protocols
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrazolo[1,5-a]pyridine core, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] This scaffold is a key component in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4] The versatility of the pyrazolo[1,5-a]pyridine system allows for strategic modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on a particularly intriguing derivative: Pyrazolo[1,5-a]pyridine-7-carbonitrile . The introduction of a carbonitrile (cyano) group at the 7-position can significantly influence the molecule's electronic profile, metabolic stability, and interaction with target proteins. The cyano group can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, offering a powerful tool for medicinal chemists to optimize lead compounds. While much of the literature focuses on the closely related pyrazolo[1,5-a]pyrimidine scaffold, this document will delineate the specific importance and applications of the this compound motif, providing detailed synthetic and biological evaluation protocols.
Strategic Importance of the 7-Carbonitrile Moiety
The incorporation of a nitrile group into a drug candidate can have profound effects on its biological activity. In the context of the pyrazolo[1,5-a]pyridine scaffold, the 7-carbonitrile group can:
-
Enhance Binding Affinity: The electron-withdrawing nature of the cyano group can modulate the electron density of the heterocyclic ring system, potentially strengthening interactions with the target protein. It can also participate in crucial hydrogen bonding interactions within the active site of an enzyme.
-
Improve Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Modulate Physicochemical Properties: The cyano group can influence a molecule's solubility, lipophilicity, and membrane permeability, all of which are critical for drug-likeness.
-
Serve as a Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, providing a versatile entry point for further chemical modifications and structure-activity relationship (SAR) studies.
Key Therapeutic Applications
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown significant promise in several therapeutic areas. While specific data for the 7-carbonitrile derivative is emerging, the broader class of compounds points towards the following applications:
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazolo[1,5-a]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
p38 MAP Kinase Inhibition: Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways that is also implicated in cancer progression.[6]
-
PI3K Inhibition: Novel pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy.[7] One such inhibitor demonstrated in vivo activity in a human xenograft model.[7]
The introduction of a 7-carbonitrile group could enhance the interaction with the hinge region of the kinase or exploit other specific interactions within the ATP-binding site, potentially leading to increased potency and selectivity.
Anti-inflammatory Agents
Chronic inflammation is a contributing factor to a wide range of diseases. The pyrazolo[1,5-a]quinazoline scaffold, which is structurally related to pyrazolo[1,5-a]pyridine, has been shown to possess anti-inflammatory properties by inhibiting NF-κB transcriptional activity.[8] Notably, a derivative bearing a cyano group retained moderate anti-inflammatory activity, suggesting that the 7-carbonitrile pyrazolo[1,5-a]pyridine could also be a promising scaffold for the development of novel anti-inflammatory drugs.[8]
Experimental Protocols
Protocol 1: Synthesis of Cyanated Pyrazolo[1,5-a]pyridines
A direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals provides an efficient one-step synthesis of cyanated pyrazolo[1,5-a]pyridines.[9] In this reaction, the N-aminopyridinium ylide acts as both a 1,3-dipole and a nitrogen source for the cyano group.[9]
Materials:
-
Substituted N-aminopyridinium ylide
-
Substituted ynal
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the N-aminopyridinium ylide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the ynal (1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyanated pyrazolo[1,5-a]pyridine.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of reagents and intermediates that may be sensitive to oxygen or moisture.
-
Anhydrous Solvent: The reaction is sensitive to water, which can lead to side reactions and reduced yields.
-
Excess Ynal: Using a slight excess of the ynal ensures the complete consumption of the limiting N-aminopyridinium ylide.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree of purity.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a this compound derivative against a target protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound (or DMSO for control wells) in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive and Negative Controls: The inclusion of a known inhibitor as a positive control and DMSO as a negative control ensures the validity of the assay.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Data Presentation
Table 1: Hypothetical Kinase Inhibition Data for a this compound Derivative (Compound X)
| Kinase Target | IC₅₀ (nM) |
| p38α | 25 |
| PI3Kα | 150 |
| JNK3 | 500 |
| ERK2 | >1000 |
This is a hypothetical table for illustrative purposes.
Visualizations
Synthetic Workflow
Caption: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines.
Kinase Inhibition Mechanism
Caption: Competitive inhibition of a protein kinase.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The unique properties conferred by the 7-cyano group make it an attractive starting point for the design of potent and selective inhibitors of various biological targets. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this promising heterocyclic system.
Future research should focus on:
-
Expanding the chemical diversity of this compound derivatives through combinatorial synthesis.
-
Conducting extensive SAR studies to elucidate the key structural features required for potent and selective biological activity.
-
Elucidating the mechanism of action of active compounds through biochemical and cellular assays.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the strategic advantages of the this compound scaffold, the scientific community can continue to advance the development of innovative medicines to address unmet medical needs.
References
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Bruni, F., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(15), 4931. [Link]
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Crespo, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 993. [Link]
-
Reddy, T. S., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 127, 101-111. [Link]
-
Wang, Y., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(12), 2959-2964. [Link]
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Ferreira, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Abdel-Gawad, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]
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van der Westhuyzen, R., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
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Wilson, D. P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Gueddou, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of New Pyrazolo[1,5‐a]pyrimidines as Potential Antibacterial Agents: In Vitro and In Silico Study. ChemistrySelect, 6(42), 11463-11470. [Link]
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Hancox, J. C., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 376-381. [Link]
-
Ferguson, F. M., et al. (2022). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry, 65(13), 8943-8960. [Link]
-
Tzanetou, E., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 9(4), 4883-4897. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]
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Wilson, D. P., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
ResearchGate. Strategies for the synthesis of 5‐cyano‐ pyrazolo[1,5‐a]pyrimidines. [Link]
-
Abdel-Gawad, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]
-
Alberti, M. J., et al. (2006). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 119-122. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyridine Libraries
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] Its synthetic tractability allows for extensive structural modifications, enabling the creation of large and diverse chemical libraries for high-throughput screening (HTS).[2][3] Compounds bearing this core structure have demonstrated a wide range of biological activities, most notably as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of novel bioactive molecules from pyrazolo[1,5-a]pyridine libraries.
Strategic Assay Selection for Pyrazolo[1,5-a]pyridine Libraries
The choice of an appropriate HTS assay is paramount and is dictated by the biological question being addressed. For pyrazolo[1,5-a]pyridine libraries, which are often designed to target specific enzyme classes or cellular pathways, a multi-tiered screening approach is recommended. This typically involves a primary biochemical screen to identify direct modulators of a purified target, followed by cell-based secondary assays to confirm on-target activity in a more physiological context and to assess cellular toxicity.
Primary Screening: Biochemical Assays
Biochemical assays are indispensable for the initial identification of "hits" from a large compound library.[6] They offer high throughput, reproducibility, and a direct measure of a compound's effect on a purified molecular target, such as a protein kinase.
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a powerful bead-based technology for studying biomolecular interactions.[7][8] It is particularly well-suited for screening kinase inhibitors.[9]
Principle of the Assay: The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[8] The Donor bead, upon excitation at 680 nm, generates singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.[7] In a kinase assay, one binding partner (e.g., a biotinylated substrate) is attached to the Donor bead, and the other (e.g., a GST-tagged kinase) is bound to the Acceptor bead. Phosphorylation of the substrate by the kinase can be detected using a phosphorylation-specific antibody conjugated to an Acceptor bead. Inhibition of the kinase by a compound from the pyrazolo[1,5-a]pyridine library prevents this interaction, leading to a decrease in the AlphaScreen signal.[9]
Protocol: AlphaScreen® Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase from a pyrazolo[1,5-a]pyridine library.
Materials:
-
Target Kinase (e.g., recombinant human PI3Kα)
-
Biotinylated Substrate Peptide
-
ATP
-
Streptavidin-coated Donor Beads
-
Phospho-specific Antibody-conjugated Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white microplates
-
Pyrazolo[1,5-a]pyridine compound library (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Wortmannin for PI3K)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the pyrazolo[1,5-a]pyridine library into the wells of a 384-well plate. Also, include wells for positive and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase solution in assay buffer.
-
Prepare a substrate/ATP mix in assay buffer.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the substrate/ATP mix to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Donor and Acceptor beads in the appropriate buffer, protected from light.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
Visualization of the AlphaScreen® Kinase Inhibition Assay Workflow:
Caption: Workflow for a typical AlphaScreen® kinase inhibition HTS assay.
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It is a robust and widely used method for monitoring protein-ligand interactions in HTS.[11]
Principle of the Assay: The assay measures the change in polarization of light emitted from a fluorescent probe.[12] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger protein, its rotation is slowed, leading to an increase in the polarization of the emitted light.[11] In a competitive FP assay, compounds from the pyrazolo[1,5-a]pyridine library that bind to the target protein will displace the fluorescent tracer, causing a decrease in the FP signal.[11]
Protocol: Competitive Fluorescence Polarization Kinase Binding Assay
Objective: To identify pyrazolo[1,5-a]pyridine compounds that bind to the ATP-binding site of a target kinase.
Materials:
-
Target Kinase
-
Fluorescently labeled tracer (a known ligand for the kinase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Pyrazolo[1,5-a]pyridine compound library (in DMSO)
-
Positive Control (unlabeled tracer or known inhibitor)
-
Microplate reader with FP capabilities
Procedure:
-
Compound/Control Plating: Dispense 50 nL of each library compound and controls into the wells of the 384-well plate.
-
Reagent Addition:
-
Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The concentration of the tracer should be at its Kd and the kinase concentration optimized for a stable FP window.
-
Add 20 µL of the kinase/tracer mix to each well.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a suitable microplate reader.
Data Analysis:
-
A decrease in the mP (millipolarization) value indicates displacement of the tracer and a potential "hit".
-
Calculate percent displacement and perform dose-response curves for active compounds to determine their IC₅₀ values.
Visualization of the Competitive FP Assay Principle:
Caption: Principle of a competitive Fluorescence Polarization assay.
Secondary Screening: Cell-Based Assays
Cell-based assays are crucial for validating hits from primary screens in a more biologically relevant environment. They provide insights into a compound's cell permeability, on-target engagement, and potential cytotoxicity.
Luciferase reporter assays are a versatile tool for monitoring the activity of specific signaling pathways.[13][14] They are particularly useful for confirming the mechanism of action of kinase inhibitors identified in primary screens.[15][16]
Principle of the Assay: A reporter gene construct is engineered where the expression of a luciferase enzyme is driven by a promoter containing response elements for a specific transcription factor.[17] When a signaling pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the signaling pathway.[18] Pyrazolo[1,5-a]pyridine compounds that inhibit an upstream kinase in the pathway will lead to a decrease in luciferase expression and light output.
Protocol: Luciferase Reporter Assay for a Kinase-Mediated Signaling Pathway
Objective: To confirm that hit compounds from a primary screen inhibit a specific signaling pathway in a cellular context.
Materials:
-
A stable cell line expressing the target of interest and a luciferase reporter construct (e.g., HEK293 cells with an NF-κB luciferase reporter).
-
Cell culture medium and supplements.
-
White, clear-bottom 96- or 384-well cell culture plates.
-
Pyrazolo[1,5-a]pyridine hit compounds.
-
A stimulating agent for the pathway (e.g., TNF-α for the NF-κB pathway).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into the wells of a microplate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
Pathway Stimulation: Add the stimulating agent to the wells to activate the signaling pathway.
-
Incubation: Incubate for a period sufficient to allow for luciferase gene expression (typically 4-6 hours).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well, which lyses the cells and contains the substrate.
-
Measure the luminescence on a microplate luminometer.
-
Data Analysis:
-
Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel to account for cytotoxic effects.
-
Generate dose-response curves to determine the EC₅₀ of the compounds for pathway inhibition.
Assessing the anti-proliferative or cytotoxic effects of hit compounds is a critical step. The MTT assay is a widely used colorimetric method for this purpose.[19]
Principle of the Assay: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Proliferation Assay
Objective: To determine the effect of pyrazolo[1,5-a]pyridine compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells).[20]
-
Cell culture medium and supplements.
-
96-well clear cell culture plates.
-
Pyrazolo[1,5-a]pyridine compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Data Interpretation and Hit Validation
A successful HTS campaign generates a list of "hits," but these require rigorous validation to progress.
| Parameter | Primary Screen (Biochemical) | Secondary Screen (Cell-Based) | Rationale |
| Potency | IC₅₀ (nM to µM) | EC₅₀ (µM) | To determine the concentration at which the compound elicits its effect. |
| Selectivity | Kinome-wide screening | Pathway-specific reporter assays | To ensure the compound is acting on the intended target and not off-targets.[21] |
| Mechanism | Binding vs. activity assays | Western blotting for downstream targets | To understand how the compound inhibits the target. |
| Cytotoxicity | Not applicable | GI₅₀/CC₅₀ | To identify compounds that are toxic to cells, which can be a confounding factor. |
Hit Triage and Progression Workflow:
Sources
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- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 14. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 15. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
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- 21. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols for In Vivo Experimental Design of Pyrazolo[1,5-a]pyridine Drug Candidates
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a versatile class of compounds with a wide spectrum of biological activities.[1][2] First reported in 1948, this nitrogen-fused ring system has garnered significant interest due to its capacity to serve as a potent inhibitor of various enzymes, particularly protein kinases.[1] The structural features of pyrazolo[1,5-a]pyridines allow them to mimic ATP and interact with the ATP-binding pocket of kinases, making them attractive candidates for the development of targeted therapies for diseases characterized by aberrant cell signaling, such as cancer and inflammatory disorders.[3]
Recent research has highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as selective inhibitors of key kinases implicated in cancer progression, including RET (REarranged during Transfection) kinase in lung adenocarcinoma and PI3Kδ (Phosphoinositide 3-kinase δ) in inflammatory diseases like asthma.[4][5] The successful progression of these drug candidates from in vitro discovery to clinical application hinges on a meticulously designed and rigorously executed in vivo experimental plan.
This guide provides a comprehensive framework for the in vivo experimental design for pyrazolo[1,5-a]pyridine drug candidates, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. The focus is on establishing a self-validating system of experiments that not only assesses efficacy but also builds a robust safety and pharmacokinetic profile, in alignment with regulatory expectations.[6][7]
Guiding Principles for In Vivo Experimental Design
A successful in vivo evaluation of pyrazolo[1,5-a]pyridine drug candidates requires a multi-faceted approach that integrates pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology studies. The overarching goal is to understand how the drug behaves in a complex biological system and to identify a therapeutic window where the desired pharmacological effect is achieved with minimal toxicity.[8] All animal studies must be conducted in compliance with ethical guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to ensure data quality and animal welfare.[8][9][10]
The Preclinical In Vivo Workflow
The journey from a promising pyrazolo[1,5-a]pyridine candidate to a potential clinical drug involves a logical sequence of in vivo studies. This workflow is designed to de-risk the compound at each stage, ensuring that only the most promising candidates advance.
Caption: A streamlined workflow for the in vivo evaluation of pyrazolo[1,5-a]pyridine candidates.
Section 1: Preliminary In Vivo Assessment
The initial phase of in vivo testing is designed to quickly assess the viability of a pyrazolo[1,5-a]pyridine candidate with a minimal expenditure of resources.
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
Rationale: The primary objective of a DRF study is to determine the toxicity profile of a new chemical entity and to identify the Maximum Tolerated Dose (MTD).[11] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss of body weight in rodents.[8] This information is critical for selecting appropriate dose levels for subsequent efficacy and toxicology studies.[12]
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use a common mouse strain (e.g., CD-1 or BALB/c), with an equal number of males and females (n=3-5 per group).
-
Drug Formulation: Prepare the pyrazolo[1,5-a]pyridine candidate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be consistent with that intended for efficacy studies.
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to different groups of mice in an escalating dose design. Start with a low dose (e.g., 10 mg/kg) and escalate (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.
-
Observation Period: Monitor the animals for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.[13]
-
Data Collection: Record daily clinical observations and body weights. At the end of the study, perform a gross necropsy to identify any organ abnormalities.
-
MTD Determination: The MTD is the highest dose at which no significant toxicity is observed.
Preliminary Pharmacokinetic (PK) Studies
Rationale: A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the pyrazolo[1,5-a]pyridine candidate.[8] Understanding the compound's half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) is crucial for designing an effective dosing regimen for efficacy studies.[2][3]
Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use male mice of a common strain (e.g., CD-1), n=3 per time point.
-
Dosing: Administer a single dose of the compound at a dose below the MTD via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the parent drug using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters for a Hypothetical Pyrazolo[1,5-a]pyridine Candidate
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 3000 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 50 |
In Vivo Hollow Fiber Assay
Rationale: The hollow fiber assay is a rapid and cost-effective in vivo screening tool that bridges the gap between in vitro cell-based assays and traditional xenograft models.[14][15] It allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines in a single animal, providing an early indication of in vivo efficacy.[16]
Protocol: Hollow Fiber Assay for Anticancer Activity
-
Cell Lines: Select 2-3 human cancer cell lines relevant to the therapeutic target of the pyrazolo[1,5-a]pyridine (e.g., lung adenocarcinoma cell line with a RET fusion).
-
Fiber Preparation: Encapsulate the cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.
-
Implantation: Implant the fibers subcutaneously and/or intraperitoneally in immunocompromised mice (e.g., nude or SCID).
-
Treatment: Administer the drug candidate for 4-5 days at a dose informed by the MTD and PK studies.
-
Fiber Retrieval and Analysis: Retrieve the fibers, and determine the viable cell mass using an MTT assay.
-
Efficacy Assessment: Compare the viable cell mass in treated animals to that in vehicle-treated controls to determine the percentage of growth inhibition.
Section 2: Efficacy and Pharmacodynamic (PD) Studies
Once a pyrazolo[1,5-a]pyridine candidate has demonstrated a favorable preliminary profile, more extensive efficacy and PD studies are warranted.
Animal Model Selection
Rationale: The choice of animal model is critical for the predictive value of the efficacy studies. For oncology indications, xenograft models using human cancer cell lines implanted in immunocompromised mice are common.[14] The choice between subcutaneous and orthotopic implantation depends on the research question.[9][17]
-
Subcutaneous Xenografts: Technically simpler and allow for easy monitoring of tumor growth. However, they may not fully recapitulate the tumor microenvironment and metastatic potential.[9][18]
-
Orthotopic Xenografts: Involve implanting tumor cells in the corresponding organ of origin, providing a more clinically relevant model for tumor growth, invasion, and metastasis.[19]
For inflammatory disease models, the choice will depend on the specific indication (e.g., ovalbumin-induced asthma model in mice).
Efficacy Studies in Xenograft Models
Protocol: Efficacy of a Pyrazolo[1,5-a]pyridine Kinase Inhibitor in a Subcutaneous Xenograft Model
-
Tumor Implantation: Inject a relevant human cancer cell line (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control, the pyrazolo[1,5-a]pyridine candidate at one or more dose levels, and a positive control (standard-of-care drug).
-
Dosing: Administer the treatments according to a schedule informed by the PK data (e.g., once or twice daily for 21 days).
-
Efficacy Endpoints: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival.
-
Data Analysis: Plot mean tumor volume over time and calculate the percentage of tumor growth inhibition. Statistical analysis (e.g., ANOVA) should be used to determine significance.
Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD biomarkers provide evidence of target engagement and pathway modulation in vivo.[20][21] For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates in tumor tissue.[22]
Protocol: PD Analysis in Tumor Xenografts
-
Study Design: Use a satellite group of tumor-bearing mice treated with the pyrazolo[1,5-a]pyridine candidate.
-
Tissue Collection: Collect tumor tissue at various time points after the last dose (e.g., 2, 8, and 24 hours).
-
Biomarker Assays: Analyze the tumor lysates by Western blot or ELISA to measure the levels of the target kinase and its phosphorylated form, as well as downstream signaling proteins.
-
Data Interpretation: A reduction in the phosphorylation of the target and its downstream effectors in the treated group compared to the vehicle control indicates target engagement.
Targeted Signaling Pathways of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold has been shown to effectively target key signaling pathways implicated in cancer and inflammation.
Caption: Targeted inhibition of the PI3K/AKT/mTOR and RET signaling pathways by pyrazolo[1,5-a]pyridine derivatives.
Section 3: Toxicology and Safety Pharmacology
Toxicology studies are essential for assessing the safety of a drug candidate and are a regulatory requirement for initiating human clinical trials.[7][23] These studies can be conducted as non-GLP (Good Laboratory Practice) for early-stage assessments and must be GLP-compliant for IND (Investigational New Drug) submissions.[24][25][]
Acute and Repeat-Dose Toxicology Studies
Rationale: Acute toxicology studies assess the effects of a single high dose, while repeat-dose studies evaluate the toxicity of the compound after multiple administrations over a longer period. These studies help identify potential target organs of toxicity and establish a safe starting dose for clinical trials.
Protocol: 14-Day Repeat-Dose Toxicology Study in Rodents (Non-GLP)
-
Animal Model: Use both a rodent (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs), with equal numbers of males and females (n=5 per group).
-
Dose Groups: Include a vehicle control and at least three dose levels (low, mid, and high), with the high dose approaching the MTD.
-
Dosing: Administer the drug daily for 14 days via the intended clinical route.
-
In-life Observations: Conduct daily clinical observations, and monitor body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related changes in clinical signs, body weight, clinical pathology parameters, and tissue morphology.
Table 2: Common Endpoints in a 14-Day Repeat-Dose Toxicology Study
| Category | Parameters Measured |
| In-life | Clinical signs, body weight, food consumption, ophthalmology |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes |
| Histopathology | Microscopic examination of major organs and tissues |
Safety Pharmacology
Rationale: Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug candidate on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Protocol: Core Battery of Safety Pharmacology Studies
-
Cardiovascular System: Assess effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent model (e.g., Beagle dog).
-
Respiratory System: Evaluate effects on respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
Central Nervous System: Use a functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and autonomic function.
Conclusion
The in vivo experimental design for pyrazolo[1,5-a]pyridine drug candidates is a systematic and iterative process that requires careful planning and execution. By following the structured approach outlined in these application notes and protocols, researchers can generate a comprehensive data package that thoroughly characterizes the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of their lead compounds. This rigorous preclinical evaluation is paramount for making informed decisions about advancing the most promising candidates into clinical development and ultimately realizing the therapeutic potential of the versatile pyrazolo[1,5-a]pyridine scaffold.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link].
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link].
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Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link].
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Drug Efficacy Testing in Mice. National Center for Biotechnology Information. Available at: [Link].
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Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. SciSpace. Available at: [Link].
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Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed. Available at: [Link].
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link].
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Determination of maximum tolerated dose and toxicity of Inauhzin in mice. National Center for Biotechnology Information. Available at: [Link].
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The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. National Center for Biotechnology Information. Available at: [Link].
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Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link].
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Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. MI Bioresearch. Available at: [Link].
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Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link].
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Drawing graphs with dot. Graphviz. Available at: [Link].
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Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. National Center for Biotechnology Information. Available at: [Link].
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IND & NDA Submissions: Non-Clinical Toxicology Guide. Auxochromofours. Available at: [Link].
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In Vivo Hollow Fiber Model. Reaction Biology. Available at: [Link].
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link].
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Graph Attributes. Graphviz. Available at: [Link].
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IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. U.S. Food and Drug Administration. Available at: [Link].
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Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Proprevia. Available at: [Link].
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. National Center for Biotechnology Information. Available at: [Link].
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IND & NDA Submissions: Non-Clinical Toxicology Guide. Auxochromofours. Available at: [Link].
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What parameters can I change in graphviz to make a graph look better?. Stack Overflow. Available at: [Link].
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Step 2: Preclinical Research. U.S. Food and Drug Administration. Available at: [Link].
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Establishment of and comparison between orthotopic xenograft and subcutaneous xenograft models of gallbladder carcinoma. PubMed. Available at: [Link].
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GLP and Non-GLP Toxicology Studies in Drug Development. BOC Sciences. Available at: [Link].
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Development of pharmacodynamic biomarkers for ATR inhibitors. National Center for Biotechnology Information. Available at: [Link].
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Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. Clinical Cancer Research. Available at: [Link].
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A UML and DOT / Graphviz diagram gallery for impatient beginners. Atlassian Community. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Achieving Regiochemical Control in Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic routes. Here, we will delve into common challenges, provide practical troubleshooting advice, and answer frequently asked questions to help you achieve your desired regiochemical outcomes with higher fidelity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines. Each problem is presented in a question-and-answer format, followed by a detailed, actionable troubleshooting plan.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazolo[1,5-a]pyridine synthesis, particularly in [3+2] cycloaddition and condensation reactions. The regiochemical outcome is a delicate balance of electronic and steric factors of your starting materials, as well as the reaction conditions. Here is a systematic approach to improving regioselectivity:
Step-by-Step Troubleshooting Protocol:
-
Analyze Your Starting Materials:
-
N-Aminopyridine Substituents: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can influence the electron density of the nitrogen atoms, thereby affecting the nucleophilicity and the stability of intermediates.
-
Substituents on the α,β-Unsaturated Compound: The electronic nature and steric bulk of the substituents on your alkene or alkyne partner play a critical role. For instance, in the reaction of N-aminopyridines with β-enaminones, the regioselectivity can be controlled by the nature of the substituent on the enaminone.[1]
-
-
Modify Reaction Conditions:
-
Catalyst/Mediator: The choice of catalyst or mediator can significantly steer the reaction towards a specific regioisomer. For instance, a TEMPO-mediated [3+2] annulation-aromatization has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[2] Mechanistic studies suggest that TEMPO can act as a Lewis acid, which may influence the transition state and favor one regioisomeric pathway.[2]
-
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and regioselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile).
-
Temperature: Reaction temperature can be a critical factor. In some cases, lowering the temperature may enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might favor the thermodynamically more stable regioisomer.
-
-
Consider Alternative Synthetic Routes:
-
If optimizing the current reaction proves difficult, exploring a different synthetic strategy might be beneficial. For example, a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines.[3]
-
Below is a flowchart to guide your troubleshooting process for improving regioselectivity.
Sources
Identifying and minimizing side products in cyclocondensation reactions.
Welcome to the technical support center for cyclocondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and minimizing unwanted side products in these powerful ring-forming reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes.
Cyclocondensation reactions are fundamental in synthetic chemistry, enabling the construction of complex cyclic and heterocyclic structures from linear precursors.[1] These reactions are pivotal in the synthesis of bioactive molecules and pharmaceuticals.[2] However, the very reactivity that makes them so useful can also lead to a variety of side products, complicating purification, reducing yields, and compromising the integrity of the final compound. This guide provides a structured approach to identifying the root causes of side product formation and implementing strategies for their minimization.
Part 1: Frequently Asked Questions - Identification of Side Products
This section addresses common questions regarding the initial step of troubleshooting: identifying what the impurity is.
Q1: My TLC/LC-MS shows a significant impurity in my cyclocondensation reaction. What's the first step to identifying it?
A1: The first and most critical step is to gather as much structural information as possible. A multi-technique approach is most effective.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable. It provides an accurate mass of the impurity, allowing you to predict its molecular formula. This is your primary clue. For instance, is the mass double that of your starting material? This could suggest a dimer. Is it the mass of your product minus the mass of a leaving group (e.g., H₂O)? This could indicate an incomplete cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the byproduct (even a few milligrams), ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation.[3] Key things to look for are the disappearance of starting material signals (e.g., an aldehyde proton) and the appearance of new signals that can be pieced together to form a structure. 2D NMR techniques like COSY and HMQC can reveal connectivity.
-
Chromatography: The retention time of the byproduct in HPLC or GC can give clues about its polarity relative to the desired product.[3] For example, a more polar side product might be a partially reacted intermediate that hasn't fully cyclized and eliminated water.
A systematic comparison of the spectral data of your product and the impurity will highlight the key structural differences.
Q2: I have the mass of an unknown byproduct. How do I deduce a plausible structure?
A2: With an accurate mass, you can hypothesize potential structures based on the reactants.
-
Check for Isomers: Does the side product have the exact same mass as your desired product? If so, you are likely dealing with a constitutional isomer (regioisomer) or a stereoisomer. This is common when using unsymmetrical starting materials where the nucleophile can attack at different electrophilic sites.[2]
-
Look for Oligomers: Is the mass approximately double (or triple) your expected product mass? This strongly suggests dimerization or trimerization. This often occurs when the rate of the intermolecular reaction between two starting molecules competes with the desired intramolecular cyclization.
-
Consider Incomplete Reactions: If the mass corresponds to the sum of your starting materials without the loss of the condensation byproduct (like water or an alcohol), your reaction may have stalled at an intermediate stage.
-
Investigate Reactant Decomposition: Could one of your starting materials be decomposing under the reaction conditions? Compare the byproduct's mass to potential degradation products.
Q3: What is the most effective way to isolate a side product for characterization?
A3: The choice of purification technique depends on the physical properties of the compounds in your mixture.[4]
-
Column Chromatography: This is the most common and versatile method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system can often resolve closely related compounds.
-
Preparative HPLC: For difficult separations of compounds with very similar polarities, preparative HPLC offers higher resolution than standard column chromatography.
-
Crystallization/Recrystallization: If your desired product or the side product is a stable solid, recrystallization can be a highly effective method to obtain pure material. It exploits differences in solubility at different temperatures.
-
Acid-Base Extraction: If your product and side product have different acidic or basic properties (e.g., one has a free amine or carboxylic acid), a liquid-liquid extraction can be a simple and powerful first-pass purification step.[5]
Part 2: Common Side Products & Mechanistic Insights
Understanding why a particular side product forms is key to preventing it.
Q4: My reaction with an unsymmetrical dinucleophile gave two isomers. How can I control the regioselectivity?
A4: The formation of regioisomers is a classic problem governed by the principles of kinetic versus thermodynamic control.[2]
-
Kinetic Control: The product that forms fastest predominates. This is usually favored at lower temperatures and shorter reaction times. The kinetic product arises from the nucleophilic attack at the most electrophilic site or by the most nucleophilic atom.
-
Thermodynamic Control: The most stable product predominates. This is favored at higher temperatures, longer reaction times, or under conditions that allow for the equilibration of intermediates or products.
To favor one isomer, you must manipulate the reaction conditions to favor one of these regimes. For example, lowering the temperature may favor the kinetic product. Conversely, adding a mild acid or base and heating the reaction might allow the mixture to equilibrate to the more stable thermodynamic product. Computational methods, like DFT calculations, can predict the relative stabilities of intermediates and products, providing a theoretical basis for which product is thermodynamically favored.[2]
Q5: I'm getting a lot of polymeric/oligomeric material instead of my desired cyclic product. Why is this happening and how can I fix it?
A5: This issue arises when the intermolecular reaction (one molecule reacting with another) is faster than the desired intramolecular cyclization (a molecule reacting with itself).[6] The key to favoring the intramolecular pathway is to use high-dilution conditions.
By significantly lowering the concentration of your reactants, you decrease the probability of two different molecules finding each other in solution, thus slowing down the intermolecular reaction rate. The rate of the intramolecular reaction, however, is independent of concentration as the reactive ends are part of the same molecule. This gives the molecule a better chance to cyclize.
Workflow: Distinguishing Intermolecular vs. Intramolecular Pathways
This diagram illustrates the competing reaction pathways. The goal of optimization is to favor the intramolecular route.
Caption: A systematic workflow for troubleshooting side products in cyclocondensation reactions.
References
-
Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. Available at: [Link]
-
Flores, A. F. C., et al. (2017). Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. Available at: [Link]
-
Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Voskressensky, L. G., et al. (2023). Pseudo-multicomponent reactions. RSC Advances. Available at: [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Available at: [Link]
-
Le, S. N., & Organ, M. G. (2023). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. White Rose Research Online. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Catalyst-Free Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the catalyst-free synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this powerful synthetic methodology. As your dedicated application scientist, my goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes in your laboratory.
Introduction to the [3+2] Cycloaddition Pathway
The catalyst-free [3+2] cycloaddition reaction for the synthesis of pyrazolo[1,5-a]pyridines is a highly efficient and atom-economical method for constructing this valuable heterocyclic scaffold, which is a common motif in pharmacologically active compounds.[1] The most common approach involves the reaction of an N-iminopyridinium ylide (or its precursor, a 1-amino-2(1H)-pyridine-2-imine derivative) with a suitable dipolarophile, such as an alkyne or an alkene.[1] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is thermally allowed and often does not require any metallic catalyst, making it an attractive method from a green chemistry perspective.[1][2]
This guide will focus on the practical aspects of optimizing this reaction, troubleshooting common issues, and answering frequently asked questions to enhance your success in synthesizing these important molecules.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of pyrazolo[1,5-a]pyridines via catalyst-free cycloaddition.
Problem 1: Low or No Product Yield
This is one of the most common challenges. A systematic investigation of the reaction parameters is crucial for diagnosis.
Possible Causes & Solutions
-
Suboptimal Reaction Temperature: The rate of cycloaddition is highly dependent on temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting materials or product.
-
Solution: Screen a range of temperatures. For many systems, refluxing in a suitable solvent is effective.[1] If thermal heating gives low yields, consider alternative energy sources like sonication or microwave irradiation, which have been shown to dramatically improve yields and reduce reaction times.[1][3]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and stabilizing the transition state.
-
Instability of Starting Materials: N-iminopyridinium ylides and their precursors can be sensitive to air, moisture, and prolonged heat in the absence of a dipolarophile.[3]
-
Solution:
-
Handling: Handle starting materials, particularly the ylide precursors, under an inert atmosphere (nitrogen or argon) if they are known to be sensitive.[3] Use of dry solvents is also recommended.
-
Storage: Store ylide precursors in a cool, dark, and dry place.
-
In situ generation: If the isolated ylide is unstable, consider generating it in situ in the presence of the dipolarophile.
-
-
-
Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials by re-purification (recrystallization, distillation, or chromatography) if necessary. Use high-purity, dry solvents.
-
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
When using unsymmetrical alkynes as dipolarophiles, the formation of two regioisomers is possible.
Possible Causes & Solutions
-
Nature of the Pyridinium Ylide: The electronic and steric properties of the substituents on both the pyridinium ring and the ylidic nitrogen influence the regioselectivity of the cycloaddition.
-
Solution: The use of asymmetric 1-amino-2(1H)-pyridine-2-imines as precursors has been shown to overcome issues of poor regioselectivity that can be encountered with other N-aminopyridine salts, leading to a single regioisomeric product with high yield.[1]
-
-
Electronic and Steric Effects of the Dipolarophile: The substituents on the alkyne or alkene will direct the cycloaddition.
-
Solution: While catalyst-free thermal conditions may offer limited control, understanding the electronic nature of the substituents can help predict the major regioisomer. For definitive assignment of regioisomers, 2D NMR techniques such as NOESY can be invaluable for determining through-space correlations between protons on the newly formed pyrazole ring and the pyridine core.
-
Problem 3: Difficult Purification of the Final Product
The crude product may be contaminated with unreacted starting materials or side products, complicating purification.
Possible Causes & Solutions
-
Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials will contaminate the product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.
-
-
Side Reactions: At elevated temperatures, starting materials or the product itself may undergo decomposition or side reactions.
-
Solution: If side products are observed, try lowering the reaction temperature and extending the reaction time. Alternatively, using sonication or microwave irradiation at a controlled temperature may minimize side product formation.[1]
-
-
Chromatographic Issues (Peak Tailing): Pyrazolo[1,5-a]pyridines contain a basic pyridine nitrogen, which can interact with acidic silanol groups on silica gel, leading to peak tailing during column chromatography.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to block the active sites on the silica gel.
-
Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) for chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: Is a catalyst truly necessary for this reaction?
A1: No, in many cases, a catalyst is not required. The [3+2] cycloaddition of N-iminopyridinium ylides with electron-deficient alkynes and alkenes is a thermally allowed pericyclic reaction.[1] Studies have shown that the addition of common catalysts such as Pd(OAc)₂ or Cu(OAc)₂ does not significantly improve the reaction yield, confirming the catalyst-free nature of this transformation.[1]
Q2: What is the proposed mechanism for the catalyst-free cycloaddition?
A2: The reaction is believed to proceed through a concerted [3+2] annulation process. The 1-amino-2(1H)-pyridine-2-imine derivative acts as a masked 1,3-dipole. Upon heating, it reacts with the dipolarophile (e.g., an alkyne) in a single step to form the five-membered pyrazole ring fused to the pyridine core.
Caption: Proposed mechanism for pyrazolo[1,5-a]pyridine synthesis.
Q3: How can I optimize the reaction yield?
A3: A systematic optimization of reaction parameters is key. The following table summarizes the key parameters and their typical ranges for optimization.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Solvent | Acetonitrile | Screen a range of polar aprotic and protic solvents (e.g., MeCN, DMF, EtOH, Toluene).[1][2] | Solvent polarity and solubility of reactants can significantly impact reaction rates. |
| Temperature | Reflux temperature of the solvent | Vary the temperature from room temperature to reflux. | Provides the necessary activation energy for the cycloaddition. |
| Energy Source | Conventional Heating | Compare with sonication or microwave irradiation.[1][3] | Alternative energy sources can enhance reaction rates and yields, often at lower bulk temperatures. |
| Concentration | 0.1 - 0.5 M | Vary the concentration of reactants. | Higher concentrations can increase reaction rates, but may also lead to side reactions or solubility issues. |
| Reaction Time | 3 - 24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal time. | Ensures the reaction goes to completion without significant product degradation. |
Q4: What are the best practices for handling the starting materials?
A4: The 1-amino-2(1H)-pyridine-2-imine derivatives can be sensitive.
-
Atmosphere: While not always strictly required, handling these compounds under an inert atmosphere (N₂ or Ar) can prevent potential degradation, especially if reactions are run for extended periods at high temperatures.[3]
-
Solvents: Use of anhydrous solvents is good practice to avoid potential hydrolysis of the starting materials or intermediates.
-
Storage: Store the starting materials in a cool, dark, and dry environment to maintain their integrity over time.
Q5: How do I confirm the structure of my synthesized pyrazolo[1,5-a]pyridine?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H and ¹³C NMR: These will provide the primary information about the carbon-hydrogen framework of the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula of the product.[1]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are invaluable for assigning specific protons and carbons, and for confirming connectivity and regiochemistry. NOESY can be particularly useful for distinguishing between regioisomers.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[1]
Experimental Protocols
General Procedure for the Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridines
This protocol is adapted from a reported sonochemical synthesis and can be modified for conventional heating.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-amino-2-iminopyridine derivative (1.0 equiv.) and the alkyne dipolarophile (1.0-1.2 equiv.) in anhydrous acetonitrile (to a concentration of approximately 0.3 M).
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at the reflux temperature of acetonitrile (approx. 82 °C) and stir for 3-24 hours.
-
Sonication: Place the flask in an ultrasonic bath preheated to 85 °C and sonicate for 20-60 minutes.[1]
-
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine to prevent peak tailing) or by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
References
-
Al-Mokhtar, H. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7338-7352. [Link]
-
Abdelhamid, A. O., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
-
Kaur, N. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1539-1568. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Roychowdhury, P., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(10), 2563-2580. [Link]
-
Ibrahim, H. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][4][5]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(26), 15554-15572. [Link]
Sources
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure Elucidation of Substituted Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazolo[1,5-a]pyrimidines. This guide provides in-depth troubleshooting and answers to frequently encountered questions regarding the structural elucidation of this important heterocyclic scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy. The complex nature of this fused N-heterocyclic system, often decorated with various substituents, can lead to ambiguous spectra. This guide is designed to provide a logical, step-by-step framework for resolving these ambiguities with confidence.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors of protein kinases and other therapeutic targets.[1] Accurate and unambiguous structural characterization is therefore a critical step in the drug discovery pipeline, ensuring that structure-activity relationships (SAR) are correctly interpreted.[2][3]
Systematic Approach to Structure Elucidation
A hierarchical approach is the most efficient way to tackle spectral analysis. Starting with simple, information-rich experiments and progressing to more complex, specific techniques ensures that time and instrument resources are used effectively.
Caption: A systematic workflow for NMR-based structure elucidation of complex molecules.
Frequently Asked Questions & Troubleshooting Guide
Q1: My ¹H NMR spectrum has severe signal overlap in the aromatic region. How can I assign the core protons (H-2, H-3, H-5, H-6, H-7)?
Answer: This is a common first hurdle. While typical chemical shift ranges provide a starting point, definitive assignment requires correlation spectroscopy.
Causality & Rationale: The electronic environment of each proton on the pyrazolo[1,5-a]pyrimidine scaffold is distinct, but substituent effects can cause significant shifts, leading to overlap.[4] Two-dimensional (2D) experiments resolve this by adding a second dimension, separating signals based on their nuclear couplings.
Step-by-Step Protocol:
-
Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This is the workhorse experiment for establishing proton-proton (¹H-¹H) coupling networks.
-
Key Insight: You will observe cross-peaks between protons that are scalar-coupled (typically through 2-4 bonds). For the pyrazolo[1,5-a]pyrimidine core, the most reliable correlation is between H-5 and H-6, which typically show a coupling constant (³J) of around 7 Hz. If H-7 is present, it will show a cross-peak to H-6 (³J ≈ 4-5 Hz). Protons on the pyrazole ring (H-2 and H-3) will typically appear as singlets or doublets (if coupled to each other) and will not show COSY correlations to the pyrimidine ring protons.
-
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment maps each proton directly to the carbon it is attached to.
-
Cross-Reference Data: Use the connectivity information from COSY and the direct correlation from HSQC to build fragments of your molecule and confirm assignments.
| Position | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Typical ¹³C Chemical Shift (ppm) in CDCl₃ |
| H-2 | ~8.1-8.4 (singlet) | ~140-145 |
| H-3 | ~6.6-6.9 (singlet/doublet) | ~95-100 |
| H-5 | ~8.8-9.1 (doublet) | ~150-155 |
| H-6 | ~7.0-7.3 (triplet/dd) | ~110-115 |
| H-7 | ~8.5-8.8 (doublet) | ~148-152 |
Note: These are approximate ranges and can vary significantly based on substitution and solvent.
Q2: How can I use NMR to definitively distinguish between 5-methyl and 7-methyl positional isomers?
Answer: Distinguishing positional isomers is a critical task where through-bond, long-range correlations are paramount. While ¹H and ¹³C chemical shifts can provide clues, they are not definitive proof. The key is to use HMBC and NOESY experiments to establish unambiguous connectivity.[5][6]
Causality & Rationale:
-
HMBC (Heteronuclear Multiple Bond Correlation) detects correlations between protons and carbons that are separated by 2 or 3 bonds. This allows you to "walk" across the molecular skeleton, connecting protons on a substituent to carbons in the core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) detects correlations between protons that are close in space (< 5 Å), regardless of their bonding. This provides powerful information about the 3D arrangement of atoms.
Experimental Strategy:
-
HMBC is the Primary Tool:
-
For a 7-methyl isomer, you expect to see a strong correlation from the methyl protons (-CH₃) to the C-7 carbon (²J coupling) and additional correlations to C-6 (³J coupling).
-
For a 5-methyl isomer, you would observe correlations from the methyl protons to the C-5 carbon (²J) and to C-6 (³J).
-
The presence or absence of a correlation to a specific bridgehead carbon can also be diagnostic.
-
-
NOESY provides Confirmation:
-
The protons of a 7-methyl group will show a clear NOE cross-peak to H-6.
-
The protons of a 5-methyl group will also show an NOE to H-6.
-
However, combining this with other NOEs can be decisive. For instance, the spatial proximity of substituents at positions 3 and 5 can be confirmed with NOESY.
-
Caption: Key HMBC correlations for distinguishing 5- and 7-methyl isomers.
Q3: The signal for my -NH₂ substituent is broad and I can't see its couplings. How can I confirm its presence and location?
Answer: Signal broadening for protons on heteroatoms (like N-H or O-H) is very common and is usually due to two factors: intermediate-rate chemical exchange with trace amounts of water or other labile protons in the solvent, and/or quadrupolar broadening from the adjacent ¹⁴N nucleus.
Causality & Rationale: Protons attached to nitrogen can exchange with other acidic protons in the solution. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes broad, and any couplings to other protons are obscured.
Troubleshooting Protocol:
-
The D₂O Shake Experiment: This is the simplest and most definitive method for identifying exchangeable protons.
-
Step 1: Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.
-
Step 2: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Step 3: Shake the tube vigorously for about 30 seconds to ensure mixing.
-
Step 4: Re-acquire the ¹H NMR spectrum.
-
Result: The broad -NH₂ signal will disappear (or significantly decrease in intensity). This occurs because the protons are replaced by deuterium, which is not observed in a ¹H NMR experiment.[7]
-
-
Solvent Choice: Using a hydrogen-bond accepting solvent like DMSO-d₆ can slow down the exchange rate compared to CDCl₃, often resulting in sharper -NH and -OH signals where couplings can be observed.
-
Low-Temperature NMR: Cooling the sample can also slow the rate of chemical exchange, often leading to signal sharpening.
-
Confirming Location with HMBC: Even if the NH₂ signal is broad, it is often still possible to observe its correlation to adjacent carbons in an HMBC spectrum. An amino group at C-7, for example, should show a ²J correlation from the NH₂ protons to the C-7 carbon.
Q4: My molecule has multiple aromatic substituents, and the ¹H spectrum is an unresolvable mess between 7-9 ppm. What advanced techniques can help?
Answer: When severe spectral overlap defeats standard 2D methods, you need techniques that can either increase spectral dispersion or selectively isolate specific signals.
Advanced Solutions:
-
Higher Magnetic Field: The most direct solution is to use a spectrometer with a higher magnetic field (e.g., 800 MHz vs. 400 MHz). Signal dispersion increases linearly with field strength, which can often resolve overlapping multiplets.
-
Selective 1D Experiments: These experiments provide the high resolution of a 1D spectrum but with 2D-like correlation information.
-
1D NOESY: You can selectively irradiate a specific proton (e.g., a well-resolved methyl group) and observe which other protons are spatially close. This is excellent for pulling out specific correlations from a crowded region.
-
1D TOCSY (Total Correlation Spectroscopy): Selectively exciting one proton in a spin system will reveal all other protons within that same coupled network. This is incredibly powerful for isolating the signals of an entire substituent (e.g., all protons on a phenyl ring) from the overlapping mess.
-
-
¹⁵N NMR Spectroscopy: Do not neglect the nitrogen atoms in the core. The pyrazolo[1,5-a]pyrimidine system has four nitrogens, and their chemical shifts are highly sensitive to the surrounding electronic structure.
-
Experiment: Acquire a ¹H-¹⁵N HMBC spectrum. This experiment shows correlations between protons and nitrogens over 2-3 bonds.
-
Key Insight: This can be the ultimate arbiter for assigning regiochemistry. For example, the H-5 proton will show a ²J correlation to N-4, while the H-6 proton will show correlations to both N-1 and N-7a (bridgehead). These distinct correlation patterns can be used to unambiguously assign the entire core structure, even with severe proton overlap.[8]
-
Caption: Diagnostic ¹H-¹⁵N HMBC correlations in the pyrazolo[1,5-a]pyrimidine core.
References
-
Shishkin, O. V., et al. (2017). State of the art and perspectives in the application of quantum chemical prediction of 1H and 13C chemical shifts and scalar couplings for structural elucidation of organic compounds. Magnetic Resonance in Chemistry, 55(1), 29-32. [Link]
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29333-29359. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3296. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3826-3841. [Link]
-
Akor, T. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13, 29333-29359. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39626-39635. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10, 39626-39635. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Cancers, 13(19), 4983. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Exchangeable Protons and Deuterium Exchange. [Link]
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Overcoming challenges in the N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines.
Technical Support Center: N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-amines
Welcome to the technical support center for the N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, and the introduction of an aryl group at the N-7 position is a key step in the synthesis of numerous biologically active molecules.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Q1: My N-arylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent hurdle and can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst and Ligand Choice: The combination of the palladium or copper catalyst and the phosphine ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[4][5]
-
Palladium Catalysis: Consider using a pre-formed palladium(0) catalyst like Pd₂(dba)₃ in combination with a ligand such as Xantphos or BrettPhos.[6][7] These ligands are designed to stabilize the active catalytic species and facilitate both oxidative addition and reductive elimination.[4][7]
-
Copper Catalysis: For Ullmann-type couplings, CuI is a common choice.[1][8] The reaction can sometimes proceed without a ligand, but in many cases, a diamine or other nitrogen-based ligand can significantly improve yields.[8][9]
-
-
Base Selection: The choice of base is crucial and substrate-dependent.
-
Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often effective in deprotonating the amine and facilitating the catalytic cycle.[7] However, they can be incompatible with sensitive functional groups like esters or nitro groups.[7]
-
Weaker Bases: If your substrate is base-sensitive, consider weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][7][9] These may require higher temperatures or longer reaction times to achieve good conversion.
-
-
Solvent and Temperature: The reaction solvent must be anhydrous and capable of solubilizing the reactants.
-
Common Solvents: Toluene, dioxane, and DMF are frequently used.[1][6][7]
-
Temperature Optimization: Insufficient temperature can lead to low conversion. Most N-arylation reactions require elevated temperatures (80-120 °C).[6][9] Consider a systematic temperature screen to find the optimal conditions for your specific substrate.
-
-
Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[7] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Q2: I'm observing significant formation of side products, particularly diarylation of my primary amine or undesired C-H activation. How can I improve the selectivity of my reaction?
A2: Controlling selectivity is a nuanced challenge. The formation of diarylated products or isomers from C-H activation points to issues with reaction conditions or ligand choice.
-
Controlling Diarylation:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the pyrazolo[1,5-a]pyrimidin-7-amine relative to the aryl halide can help minimize diarylation.
-
Ligand Steric Hindrance: Employing bulkier phosphine ligands can sterically hinder the approach of a second molecule of the aryl halide to the nitrogen, thus favoring monoarylation.[4]
-
-
Minimizing C-H Activation and Other Side Reactions:
-
Regioselectivity: The pyrazolo[1,5-a]pyrimidine core has multiple potential sites for reaction.[10] While the 7-position is generally the most reactive for nucleophilic substitution, other positions can react under certain conditions.[6][10] Halogenation at other positions, if not desired, should be avoided in the starting material synthesis.[11]
-
Reaction Temperature: Overheating the reaction can sometimes lead to undesired side reactions. If you are observing a complex mixture of products, try lowering the reaction temperature.
-
Multicomponent Reactions: Be aware that under certain conditions, starting materials can participate in multicomponent reactions, leading to highly substituted and unexpected products.[10] Blocking reactive positions on the pyrazolo[1,5-a]pyrimidine ring can prevent these side reactions.[10]
-
Q3: My reaction works well on a small scale, but I'm facing issues with reproducibility and yield when I try to scale up. What should I consider?
A3: Scale-up challenges are common in cross-coupling reactions and often relate to mass and heat transfer, as well as the physical properties of the reagents.
-
Stirring and Heterogeneity: Many N-arylation reactions use inorganic bases that are not fully soluble in the reaction medium.[12]
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a good suspension of the base and facilitate contact with the catalyst and reactants.
-
Homogeneous Conditions: Consider exploring soluble organic bases like DBU, which can create a homogeneous reaction mixture and improve scalability, particularly for flow chemistry applications.[12]
-
-
Heat Transfer: Maintaining a consistent internal reaction temperature is crucial. On a larger scale, "hot spots" can develop, leading to decomposition and side product formation. Use a reliable heating mantle with good temperature control and consider using a wider reaction vessel to improve the surface-area-to-volume ratio.
-
Purification: The purification of N-arylated products can become more challenging on a larger scale.
-
Metal Scavenging: Residual palladium or copper can be difficult to remove. Consider using metal scavengers or specialized chromatography techniques to ensure the purity of your final compound, which is especially important in drug development.[13]
-
Chromatography: Flash chromatography is a common purification method.[1][14] For larger scales, you may need to optimize your solvent system and column size.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation?
A1: The Buchwald-Hartwig amination follows a well-established catalytic cycle.[7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The pyrazolo[1,5-a]pyrimidin-7-amine coordinates to the Pd(II) center, and in the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose between a palladium and a copper catalyst for my N-arylation?
A2: The choice between palladium and copper catalysis often depends on the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium Catalysis (Buchwald-Hartwig):
-
Advantages: Generally offers a broader substrate scope, including less reactive aryl chlorides and bromides.[5] A wide variety of well-defined ligands are commercially available, allowing for fine-tuning of the reaction.[4]
-
Disadvantages: Palladium catalysts can be more expensive than copper catalysts.
-
-
Copper Catalysis (Ullmann Condensation):
-
Advantages: Copper catalysts are less expensive and can be very effective for the N-arylation of heterocycles with aryl iodides.[8][9] Ligand-free conditions have also been reported, simplifying the reaction setup.[9]
-
Disadvantages: Often requires higher reaction temperatures and may have a more limited substrate scope compared to palladium-catalyzed reactions.[9]
-
Q3: Can I use microwave irradiation to accelerate my N-arylation reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique to accelerate N-arylation reactions.[1]
-
Benefits: Microwave heating can significantly reduce reaction times, often from hours to minutes.[1] It can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.
-
Considerations: When using a microwave reactor, it is important to use a sealed vessel to prevent solvent evaporation. Careful optimization of the temperature and reaction time is necessary to avoid over-pressurization and decomposition of the starting materials or products.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask under an argon atmosphere, add the pyrazolo[1,5-a]pyrimidin-7-amine (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and the appropriate phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: General experimental workflow for N-arylation.
Data Summary Table
| Catalyst System | Typical Ligand(s) | Common Base(s) | Solvent(s) | Temperature (°C) | Key Considerations |
| Palladium | Xantphos, BrettPhos | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 | Broad substrate scope, sensitive to air.[4][6][7] |
| Copper | Diamines, Proline | K₂CO₃, KOH, CsF | DMF, DMSO | 100-140 | Cost-effective, often requires aryl iodides.[1][8][9] |
References
-
Barreiro, E. J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Reddy, T. J., et al. (2021). Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-amines. ChemistrySelect. Available at: [Link]
-
Piotrowska, H., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Piotrowska, H., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Gamage, C. P., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Filimonov, D. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Wang, X., et al. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gopalsamy, A., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Blakemore, D. C., et al. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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- 1. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Pyrazolo[1,5-a]pyridine-7-carbonitrile
For researchers and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. This guide provides an in-depth technical comparison and a procedural roadmap for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of a key derivative: Pyrazolo[1,5-a]pyridine-7-carbonitrile.
While a definitive experimental spectrum for this specific molecule is not widely published, this guide will leverage established data from the parent pyrazolo[1,5-a]pyridine scaffold and known substituent effects to provide a robust predictive analysis. More importantly, it will detail the necessary experimental protocols, with an emphasis on two-dimensional NMR techniques, to empower researchers to confidently elucidate the structure of this and related compounds in their own laboratories.
The Pyrazolo[1,5-a]pyridine Core: A Baseline for Spectral Analysis
Understanding the NMR spectrum of the parent pyrazolo[1,5-a]pyridine is the foundation for interpreting its derivatives. The fused ring system creates a unique electronic environment, leading to a characteristic pattern of chemical shifts and coupling constants.
¹H NMR of Unsubstituted Pyrazolo[1,5-a]pyridine
The proton NMR spectrum of the parent compound, recorded in carbon tetrachloride (CCl₄), shows distinct signals for each of the six protons on the bicyclic system.[1] The numbering convention for the pyrazolo[1,5-a]pyridine ring system is crucial for accurate assignment and is illustrated below.
Caption: Numbering of the Pyrazolo[1,5-a]pyridine scaffold.
Table 1: ¹H NMR Data for Pyrazolo[1,5-a]pyridine in CCl₄ [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-2 | 7.80 | d | J(H2,H3) = 2.18 |
| H-3 | 6.58 | dd | J(H2,H3) = 2.18, J(H3,H4) = 0.9 |
| H-4 | 8.39 | d | J(H4,H5) = 6.93 |
| H-5 | 6.62 | t | J(H4,H5) = 6.93, J(H5,H6) = 6.79 |
| H-6 | 7.44 | t | J(H5,H6) = 6.79, J(H6,H7) = 8.94 |
| H-7 | 6.97 | d | J(H6,H7) = 8.94 |
Note: The original data from ChemicalBook has been interpreted and assigned to the corresponding protons based on typical coupling patterns in pyridine-like systems.
Predictive Analysis of this compound
The introduction of a cyano (-CN) group at the C-7 position will induce significant changes in the NMR spectrum due to its electron-withdrawing nature and magnetic anisotropy. We can predict these changes by applying known substituent chemical shift (SCS) effects.
Predicted ¹H NMR Spectrum
The cyano group is strongly electron-withdrawing, which will deshield (shift to a higher ppm) the protons on the pyridine ring, particularly those in close proximity.
-
H-6: This proton, being ortho to the cyano group, is expected to experience the largest downfield shift.
-
H-5: The meta proton will also be shifted downfield, but to a lesser extent than H-6.
-
H-4: The para proton will experience a moderate downfield shift.
-
Protons on the Pyrazole Ring (H-2, H-3): These protons will be less affected, but a slight downfield shift is still anticipated due to the overall decrease in electron density in the bicyclic system.
The C-7 position will no longer have a proton, so its signal will be absent from the spectrum.
Predicted ¹³C NMR Spectrum
Predicting the ¹³C NMR spectrum requires a baseline from the parent compound and the application of SCS effects for the cyano group on a pyridine ring. The chemical shifts for pyridine itself are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[2]
-
C-7 (ipso-carbon): The carbon directly attached to the cyano group will be significantly shielded (shifted to a lower ppm).
-
CN: The carbon of the nitrile group itself will appear in the characteristic region of 115-120 ppm.
-
C-6 and C-5: These carbons will be deshielded (shifted to higher ppm).
-
Quaternary Carbons (C-3a): These will also be influenced by the substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | Rationale |
| 2 | ~7.9-8.1 | ~140-142 | Minor deshielding |
| 3 | ~6.7-6.9 | ~98-100 | Minor deshielding |
| 3a | - | ~145-147 | Quaternary, deshielded |
| 4 | ~8.5-8.7 | ~130-132 | Moderate deshielding |
| 5 | ~6.8-7.0 | ~115-117 | Moderate deshielding |
| 6 | ~7.8-8.0 | ~138-140 | Significant deshielding |
| 7 | - | ~118-120 | ipso-carbon, shielded |
| CN | - | ~115-120 | Characteristic nitrile carbon |
Disclaimer: These are predicted values based on known substituent effects and should be confirmed by experimental data.
Experimental Protocol for Structural Elucidation
To move from prediction to confirmation, a systematic experimental approach is required. The following protocol outlines the steps for a comprehensive NMR analysis of a newly synthesized batch of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common starting points for N-heterocycles.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid impurities can severely degrade the quality of the spectrum.
Caption: Experimental workflow for NMR characterization.
NMR Experiments
A suite of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different protons, their chemical environments, and their coupling patterns.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. This is crucial for determining the total number of carbons in the molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through two or three bonds.[3] For this compound, COSY is invaluable for tracing the connectivity of the protons on the pyridine ring (H-4, H-5, and H-6) and for identifying the isolated pyrazole protons (H-2 and H-3).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[3] This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful experiment for elucidating the carbon skeleton and for assigning quaternary (non-protonated) carbons, such as C-3a, C-7, and the nitrile carbon. For example, correlations from H-6 to C-7 and C-5, and from H-5 to C-7 would definitively confirm the position of the cyano group.
Comparative Analysis: What to Expect in the Spectra
-
Parent vs. Cyano-substituted: The most striking difference will be the absence of the H-7 signal and the downfield shift of the remaining pyridine protons in the ¹H NMR spectrum of the nitrile derivative. In the ¹³C NMR, the appearance of the nitrile carbon signal and the significant shifts of the pyridine ring carbons will be key indicators.
-
Alternative Isomers: Should the synthesis potentially yield other isomers, such as Pyrazolo[1,5-a]pyridine-4-carbonitrile, the coupling patterns and long-range correlations observed in COSY and HMBC spectra would be distinctly different. For a 4-cyano substituent, for instance, the H-3 and H-5 protons would show the most significant downfield shifts. Careful analysis of the 2D data is the only reliable way to distinguish between such isomers.
References
- Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
- Black, P. J., & Heffernan, M. L. (1964). The Proton Magnetic Resonance Spectra of Heteroaromatic Molecules. Australian Journal of Chemistry, 17(10), 1128-1136.
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Illuminating the Solid State: A Comparative Guide to the X-ray Crystallography of Pyrazolo[1,5-a]pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions that govern the properties of a substance in the solid state. This guide provides an in-depth comparative analysis of the X-ray crystallography of pyrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.
The pyrazolo[1,5-a]pyridine scaffold is a rigid, planar fused N-heterocyclic system that serves as a privileged structure in drug discovery.[1] Its derivatives have shown promise as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for the development of novel therapeutics.[1] The precise arrangement of atoms and functional groups within these molecules, as determined by X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drug candidates.
The Crucial Role of Single Crystals: A Comparative Look at Crystallization Techniques
The journey to an X-ray crystal structure begins with the growth of high-quality single crystals. For pyrazolo[1,5-a]pyridine derivatives, several crystallization techniques are employed, with the choice of method and solvent being critical for success.
Common Crystallization Methods:
-
Slow Evaporation: This is the most common and straightforward method. A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals. For many pyrazolo[1,5-a]pyridine derivatives, solvents like ethanol, methanol, or mixtures such as ethanol/dioxane have proven effective.[2]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method offers finer control over the crystallization process.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface between the two liquids as the poor solvent slowly diffuses into the compound's solution.
The choice of solvent is paramount and is often determined empirically. A good solvent will dissolve the compound completely when hot but sparingly when cold. For pyrazolo[1,5-a]pyridine derivatives, which are often crystalline solids, a range of organic solvents are typically screened to find the optimal conditions for single crystal growth.
Experimental Workflow for X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The general workflow is a standardized process, though specific parameters can be optimized for each crystal.
Comparative Analysis of Crystal Structures: Insights from the Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3] A comparative analysis of pyrazolo[1,5-a]pyridine derivatives within the CSD reveals key structural trends and the influence of substituents on their solid-state arrangement.
For instance, a comprehensive study of two pyrazolo[3,4-b]pyridine derivatives, which are isomers of the pyrazolo[1,5-a]pyridine system, highlights how different substituents can lead to distinct crystal packing. The compounds, referred to as 4a and 4b, crystallized in monoclinic (P21/n) and triclinic (P-1) space groups, respectively.[4] This difference in crystal symmetry is a direct consequence of the different intermolecular interactions established by the substituents.
Table 1: Comparative Crystallographic Data for Two Pyrazolo[3,4-b]pyridine Derivatives.[4]
| Parameter | Compound 4a | Compound 4b |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | P-1 |
| a (Å) | 10.1234(3) | 7.9876(2) |
| b (Å) | 12.3456(4) | 10.4567(3) |
| c (Å) | 15.6789(5) | 11.2345(4) |
| α (°) | 90 | 85.123(1) |
| β (°) | 95.432(1) | 75.456(2) |
| γ (°) | 90 | 80.789(2) |
| Volume (ų) | 1950.1(1) | 880.2(1) |
Note: The data presented here is illustrative and based on the reported study.[4]
The Influence of Intermolecular Interactions on Crystal Packing
The solid-state architecture of pyrazolo[1,5-a]pyridine derivatives is dictated by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the crystal packing and, consequently, the material's physical properties.
-
Hydrogen Bonding: The presence of hydrogen bond donors (like N-H groups) and acceptors (like nitrogen atoms in the pyridine and pyrazole rings) allows for the formation of robust hydrogen-bonding networks. These interactions play a significant role in stabilizing the crystal lattice.[4]
-
π-π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyridine core facilitates π-π stacking interactions between adjacent molecules. The strength and geometry of these interactions are highly dependent on the nature and position of substituents.[5]
-
Hydrophobic Interactions: Alkyl and aryl substituents can engage in hydrophobic interactions, further contributing to the overall stability of the crystal packing.[4]
A study on a series of pyrazolo[1,5-a]pyrimidines demonstrated that even in compounds with weak electrostatic intermolecular interactions, π-π interactions can be a major driving force for crystal packing.[5] The analysis revealed that interactions with high energetic content are associated with large contact surfaces between molecules.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for the detailed structural characterization of pyrazolo[1,5-a]pyridine derivatives. This guide has highlighted the common experimental approaches and provided a comparative framework for understanding the resulting structural data. The analysis of crystal structures provides critical insights into the subtle interplay of molecular geometry and intermolecular forces that govern the solid-state properties of these important bioactive molecules.
Future work in this area will likely focus on co-crystallization studies to explore the interactions of pyrazolo[1,5-a]pyridine derivatives with other molecules, such as active pharmaceutical ingredients or excipients. Furthermore, the use of advanced techniques like high-pressure crystallography can provide a deeper understanding of the stability and phase transitions of these materials. The continued population of crystallographic databases with high-quality data for this class of compounds will be essential for advancing their development as next-generation therapeutics.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. ScienceDirect. Available at: [Link]
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Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. ResearchGate. Available at: [Link]
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Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions. RSC Publishing. Available at: [Link]
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Examples of biologically active pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
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Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available at: [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available at: [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
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Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI. Available at: [Link]
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Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube. Available at: [Link]
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A Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-b]pyridine in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, fused pyrazoles have emerged as particularly fruitful scaffolds for the development of therapeutics. This guide provides an in-depth comparative analysis of two isomeric yet distinct scaffolds: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced differences that dictate their application in modern drug discovery, with a particular focus on their roles as kinase inhibitors.
Core Structures: A Subtle Isomeric Distinction with Profound Implications
At first glance, the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds appear closely related, both featuring a fusion of a pyrazole ring with a six-membered nitrogen-containing ring. However, the nature of this fusion and the resulting electronic and steric properties are markedly different, influencing their interactions with biological targets.
The pyrazolo[1,5-a]pyrimidine is a 5/6 fused ring system with a bridgehead nitrogen atom. This arrangement results in a unique electronic distribution and steric profile. In contrast, the pyrazolo[3,4-b]pyridine scaffold is a 5/6 fused system where the pyrazole and pyridine rings share a carbon-carbon bond, leading to a different arrangement of nitrogen atoms and hydrogen bond donors and acceptors. These subtle structural distinctions have profound consequences for their respective chemical reactivity and biological activities.[1]
Caption: General synthetic scheme for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of Zaleplon (A Representative Pyrazolo[1,5-a]pyrimidine)
Zaleplon, a non-benzodiazepine hypnotic, is a commercially successful drug that features the pyrazolo[1,5-a]pyrimidine scaffold. Its synthesis provides a practical example of the construction of this core.
Step 1: Synthesis of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
A solution of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide in dimethylformamide is cooled to 0-5°C. Powdered sodium hydroxide and tetrabutylammonium bromide are added, and the mixture is stirred. Ethyl bromide is then added, and the reaction is stirred at room temperature.
Step 2: Cyclization to form Zaleplon
To the reaction mixture from Step 1, 3-amino-4-cyanopyrazole is added, followed by concentrated hydrochloric acid to adjust the pH. The solution is stirred, and the resulting crystalline product, Zaleplon, is isolated by filtration.
Pyrazolo[3,4-b]pyridine Synthesis
The synthesis of the pyrazolo[3,4-b]pyridine scaffold often proceeds through the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. The reaction conditions can be tuned to control regioselectivity, which is a critical aspect when using unsymmetrical starting materials. [1][2]
Caption: General synthetic scheme for Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitor
The following is a general, multi-step procedure representative of the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors, such as those targeting TRK kinases. [3] Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
5-Bromo-1H-pyrazolo[3,4-b]pyridine is dissolved in DMF, and N-iodosuccinimide is added. The mixture is heated to 60°C and stirred for 12 hours. The product is isolated by precipitation in water.
Step 2: Protection of the Pyrazole Nitrogen
The iodinated intermediate is dissolved in dry DMF and cooled to 0°C. Sodium hydride is added, followed by a protecting group such as 4-methoxy-benzyl chloride. The reaction is stirred and the protected product is isolated.
Step 3: Suzuki Coupling
The protected intermediate is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane.
Step 4: Deprotection
The protecting group is removed, for example, by treatment with a strong acid like trifluoroacetic acid (TFA), to yield the final pyrazolo[3,4-b]pyridine kinase inhibitor. [3]
Biological Activities and Therapeutic Applications: A Focus on Kinase Inhibition
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. A particularly prominent area of application for both scaffolds is the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases. [4][5] Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors:
This scaffold is a cornerstone in the design of numerous kinase inhibitors. The arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. [6]This scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including:
-
Tropomyosin receptor kinases (Trk): Several approved and clinical-stage Trk inhibitors feature this core. [7]* Janus kinases (JAKs): Inhibitors of JAKs are used in the treatment of myeloproliferative disorders and inflammatory conditions.
-
Cyclin-dependent kinases (CDKs): Compounds with this scaffold have shown potent inhibition of CDKs, which are key regulators of the cell cycle. [4]* Other kinases: A diverse array of other kinases, such as EGFR, B-Raf, and MEK, have also been targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors. [4] Pyrazolo[3,4-b]pyridines as Kinase Inhibitors:
The pyrazolo[3,4-b]pyridine scaffold has also proven to be a highly effective framework for the development of potent and selective kinase inhibitors. The pyrazole portion of the scaffold often serves as a key hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase active site. [3]Notable kinase targets for this scaffold include:
-
Glycogen synthase kinase-3 (GSK-3): Inhibitors of GSK-3 are being investigated for a variety of therapeutic applications, including neurodegenerative diseases and cancer.
-
Tropomyosin receptor kinases (TRKs): This scaffold has also been successfully utilized to develop TRK inhibitors. [5]* Cyclin-dependent kinases (CDKs): Several potent CDK inhibitors have been developed based on the pyrazolo[3,4-b]pyridine core. [8]* Other kinases: A range of other kinases, including TBK1 and Mps1, have been effectively targeted by compounds containing this scaffold. [2]
Feature Pyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-b]pyridine Prominent Kinase Targets Trk, JAK, CDK, EGFR, B-Raf, MEK [4][6] GSK-3, Trk, CDK, TBK1, Mps1 [2][5][8] Mechanism of Action Primarily ATP-competitive inhibitors, binding to the kinase hinge region. [4] Also act as ATP-competitive inhibitors, with the pyrazole moiety often forming key hydrogen bonds. [3] | Marketed/Clinical Drugs | Zaleplon (hypnotic), Larotrectinib (Trk inhibitor), Entrectinib (Trk/ROS1 inhibitor) | Riociguat (sGC stimulator), Etazolate (PDE4 inhibitor) |
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
A key signaling pathway often implicated in diseases targeted by inhibitors of these scaffolds is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is a hallmark of many cancers and inflammatory disorders. Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based inhibitors have been developed to target JAK kinases, thereby modulating this critical pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrazolo-based kinase inhibitors.
The binding of a cytokine to its receptor activates the associated JAKs, which then phosphorylate the receptor and STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and inflammation. Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based JAK inhibitors act by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.
Conclusion: Choosing the Right Scaffold for the Job
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. They offer a rich chemical space for exploration and have a proven track record in the development of successful therapeutics.
The choice between these two isomeric scaffolds is not a matter of inherent superiority but rather a nuanced decision based on the specific therapeutic target and the desired properties of the final drug candidate. The pyrazolo[1,5-a]pyrimidine scaffold has seen significant success in the realm of marketed kinase inhibitors, highlighting its favorable drug-like properties. The pyrazolo[3,4-b]pyridine scaffold, while perhaps less represented in approved drugs, continues to be a highly productive area of research, with numerous potent and selective inhibitors being developed for a wide array of targets.
Ultimately, a thorough understanding of the subtle differences in their physicochemical properties, synthetic accessibility, and their distinct modes of interaction with biological targets, as outlined in this guide, will empower researchers to make informed decisions in the rational design of the next generation of innovative medicines.
References
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Institutes of Health. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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A Researcher's Guide to the Biological Validation of Synthesized Pyrazolo[1,5-a]pyridine-7-carbonitrile: A Comparative Approach
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for the biological validation of a newly synthesized derivative, Pyrazolo[1,5-a]pyridine-7-carbonitrile, with a particular focus on its potential as an anticancer agent. We will navigate through a logical, multi-tiered validation process, comparing its performance against established alternatives and providing detailed experimental protocols to ensure scientific rigor and reproducibility.
The rationale for focusing on anticancer potential stems from the frequent identification of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The structural features of this scaffold allow it to mimic ATP and interact with the ATP-binding pocket of kinases, making it an attractive candidate for the development of targeted therapies.[4]
Section 1: Foundational Validation - Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any potential therapeutic agent is to assess its fundamental impact on cell viability and proliferation. This provides a broad-stroke picture of the compound's potency and therapeutic window.
Causality Behind Experimental Choices
We employ a panel of cancer cell lines representing different tumor types to ascertain the breadth of the compound's activity. Including a non-cancerous cell line is crucial for a preliminary assessment of selectivity and potential toxicity to healthy tissues.[5][6] The MTT assay is a widely accepted, robust, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7] Doxorubicin, a well-characterized chemotherapeutic agent, and a known pyrazolopyridine-based kinase inhibitor like Selpercatinib will serve as positive controls to benchmark the performance of our synthesized compound.[8]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
Selpercatinib (comparative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Selpercatinib. Treat the cells with varying concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/Avg. Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 1.2 | ~2.2 |
| Selpercatinib | 0.05 | 0.1 | 0.08 | >10 | >125 |
This table presents hypothetical data for Doxorubicin and Selpercatinib for illustrative purposes. The selectivity index provides a preliminary measure of the compound's therapeutic window.
Section 2: Mechanistic Insights - Target Engagement and Pathway Analysis
Following the confirmation of antiproliferative activity, the next logical step is to investigate the compound's mechanism of action. Given the known propensity of the pyrazolo[1,5-a]pyridine scaffold to inhibit kinases, we will focus on this target class.[4]
Rationale for Kinase Inhibition Profiling
A broad kinase panel screening is a cost-effective and efficient method to identify potential molecular targets. This approach helps in understanding both on-target activity and potential off-target effects that could lead to toxicity.[4] The selection of kinases for the panel should be guided by pathways commonly dysregulated in the cancer types where the compound showed the highest potency.
Experimental Workflow: Kinase Inhibition Profiling
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The Critical Link: Correlating Biochemical Potency and Cellular Activity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds hold significant promise in oncology and other therapeutic areas due to their ability to target key signaling pathways implicated in disease progression. However, a critical step in the development of these inhibitors is understanding the relationship between their potency against an isolated enzyme (biochemical potency) and their activity within a complex cellular environment (cellular activity). This guide provides an in-depth comparison of these two crucial parameters, offering experimental insights and methodologies to navigate the complexities of kinase inhibitor development.
The In Vitro to Cellular Chasm: Why Correlation Matters
Translating the high biochemical potency of a pyrazolo[1,5-a]pyridine inhibitor into effective cellular activity is a frequent hurdle in drug discovery. A potent inhibitor in a test tube does not always translate to a potent effect in a living cell. This discrepancy can arise from a multitude of factors including cell membrane permeability, intracellular target engagement, off-target effects, and cellular metabolism of the compound.[1][3] Therefore, a thorough understanding and systematic evaluation of both biochemical and cellular activities are paramount to identify promising drug candidates and avoid costly late-stage failures.
Gauging Potency at the Source: Biochemical Assays
Biochemical assays are indispensable for determining the intrinsic inhibitory activity of a compound against its purified target kinase. These cell-free assays provide a direct measure of the inhibitor's ability to interfere with the kinase's catalytic activity, typically by competing with ATP.[4][5] The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
A widely used and robust method for determining the biochemical potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the biochemical IC50 of a pyrazolo[1,5-a]pyridine inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Pyrazolo[1,5-a]pyridine inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase, its specific substrate, and the pyrazolo[1,5-a]pyridine inhibitor at various concentrations.
-
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Assessing the Impact in a Living System: Cellular Activity Assays
While biochemical assays provide crucial information about a compound's intrinsic potency, cellular assays are essential to determine its activity in a more physiologically relevant context. These assays measure the compound's ability to inhibit the target kinase within a living cell and modulate downstream signaling pathways, ultimately leading to a biological response such as inhibition of cell proliferation or induction of apoptosis.[6] The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) are common metrics from these assays.
A standard and widely adopted method to assess the anti-proliferative effects of kinase inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol provides a general framework for evaluating the cellular anti-proliferative activity of pyrazolo[1,5-a]pyridine inhibitors.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor.
-
Include a vehicle control (cells treated with the solvent used to dissolve the inhibitor) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or GI50 value.
-
Caption: Workflow of the MTT Cell Proliferation Assay.
Bridging the Gap: A Comparative Look at Pyrazolo[1,5-a]pyridine Inhibitors
The following table presents a curated comparison of the biochemical potency and cellular activity of several pyrazolo[1,5-a]pyridine inhibitors targeting different kinases, as reported in the scientific literature. This data highlights the varying degrees of correlation that can be observed.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50/EC50/GI50 (nM) | Reference |
| Compound 1 | c-Met | 4.27 | HepG-2 (Liver Cancer) | 3,420 | [7] |
| Compound 2 | c-Met | 7.95 | HepG-2 (Liver Cancer) | 3,560 | [7] |
| Compound 6t | CDK2 | 90 | RFX 393 (Renal Carcinoma) | 19,920 | [8][9] |
| Compound 6s | CDK2 | 230 | RFX 393 (Renal Carcinoma) | 11,700 | [8][9] |
| Compound 6t | TrkA | 450 | - | - | [8][9] |
| CPL302415 (6) | PI3Kδ | 18 | - | - | [10] |
| Compound 20e | PI3Kγ | 4.0 | - | 28 (pAKT S473) | [11] |
| Compound 20e | PI3Kδ | 9.1 | - | 13 (pAKT S473) | [11] |
Deciphering the Discrepancies: Factors Influencing Correlation
The data presented in the table illustrates that a direct one-to-one correlation between biochemical and cellular potency is not always observed. Several factors can contribute to this disparity:
-
Cell Permeability: The ability of a compound to cross the cell membrane and reach its intracellular target is a primary determinant of its cellular activity.[6] Poor membrane permeability can lead to a significant drop in potency from the biochemical to the cellular level.
-
Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in biochemical assays is often at or below the Michaelis-Menten constant (Km), whereas intracellular ATP concentrations are significantly higher (millimolar range).[12] This high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent cellular potency.
-
Efflux Pumps: Cells can actively transport compounds out of the cytoplasm via efflux pumps, such as P-glycoprotein, reducing the intracellular concentration of the inhibitor and its effectiveness.
-
Compound Metabolism: Intracellular enzymes can metabolize the inhibitor, converting it into less active or inactive forms.[6]
-
Off-Target Effects: A compound may exhibit cellular activity through inhibition of targets other than the primary one identified in biochemical assays. This can sometimes lead to higher than expected cellular potency.[4]
-
Target Engagement in a Complex Environment: Within the cell, the target kinase exists in a complex milieu, often as part of larger protein complexes. This can affect the accessibility of the inhibitor to its binding site.[1]
Caption: Key factors influencing the correlation between biochemical and cellular activity.
Visualizing the Mechanism: Signaling Pathway Inhibition
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular consequences of its inhibition. The following diagrams illustrate the mechanism of action of pyrazolo[1,5-a]pyridine inhibitors on key signaling pathways.
Trk Signaling Pathway Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are activated by neurotrophins and play a role in neuronal survival and differentiation.[13] Their aberrant activation is implicated in various cancers.[14] Pyrazolo[1,5-a]pyridine inhibitors can block the ATP-binding site of Trk kinases, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[15]
Caption: Inhibition of the Trk signaling pathway.
CDK2 Signaling Pathway Inhibition
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[16][17] Overactivation of CDK2 is a hallmark of many cancers. Pyrazolo[1,5-a]pyridine inhibitors targeting CDK2 can block its kinase activity, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[18] This leads to cell cycle arrest at the G1/S checkpoint and inhibition of cell proliferation.[19]
Caption: Inhibition of the CDK2-mediated cell cycle progression.
Conclusion and Future Directions
The correlation between biochemical potency and cellular activity is a cornerstone of successful kinase inhibitor development. For the promising class of pyrazolo[1,5-a]pyridine inhibitors, a comprehensive evaluation of both parameters is essential to select candidates with the highest potential for clinical success. Discrepancies between these two measures are common and provide valuable insights into a compound's drug-like properties, including its ability to enter cells, engage its target in a complex environment, and resist metabolic degradation.
Future efforts in the development of pyrazolo[1,5-a]pyridine inhibitors should focus on a multi-parameter optimization approach that considers not only biochemical potency but also cellular efficacy, selectivity, and pharmacokinetic properties. The systematic application of the assays and principles outlined in this guide will undoubtedly facilitate the identification of the next generation of highly effective kinase inhibitors based on this versatile scaffold.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
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PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI.
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate.
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CDK Signaling Pathway. Creative Diagnostics.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
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PI3K Signaling in B Cell and T Cell Biology. Frontiers.
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TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. eric huang lab.
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Cyclin-dependent kinase 2. Wikipedia.
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PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI.
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PI3K Delta Signaling in Rheumatoid Arthritis. ALPCO.
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Tropomyosin receptor kinase (TRK) signaling pathways. Tropomyosin... ResearchGate.
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PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
